Cannabigerol diacetate
Description
Properties
Molecular Formula |
C25H36O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[3-acetyloxy-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C25H36O4/c1-7-8-9-13-22-16-24(28-20(5)26)23(25(17-22)29-21(6)27)15-14-19(4)12-10-11-18(2)3/h11,14,16-17H,7-10,12-13,15H2,1-6H3/b19-14+ |
InChI Key |
CQXYYVMHDFTWJQ-XMHGGMMESA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C/C=C(\C)/CCC=C(C)C)OC(=O)C |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)CC=C(C)CCC=C(C)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cannabigerol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cannabigerol (B157186) diacetate (CBG diacetate), an acetylated derivative of the non-psychoactive phytocannabinoid cannabigerol (CBG). This document details the chemical synthesis, purification, and analytical characterization of CBG diacetate, offering valuable experimental protocols and data for researchers in cannabinoid chemistry and drug development.
Introduction
Cannabigerol (CBG) is a pivotal precursor in the biosynthesis of other major cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[1] Exhibiting a range of therapeutic potentials, such as anti-inflammatory, neuroprotective, and antibacterial properties, CBG is a subject of growing scientific interest.[2] Acetylation of cannabinoids is a common chemical modification aimed at altering their physicochemical properties, potentially enhancing stability and bioavailability.[3] Cannabigerol diacetate, the di-acetylated form of CBG, represents a novel compound for investigation with potential for modified biological activity. This guide outlines the methodology for its synthesis and the analytical techniques for its thorough characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of cannabigerol. This process involves the reaction of the two phenolic hydroxyl groups of CBG with an acetylating agent, typically acetic anhydride (B1165640), in the presence of a base catalyst such as pyridine (B92270).
Experimental Protocol: Acetylation of Cannabigerol
This protocol is based on established methods for the acetylation of phenols and cannabinoids.[4][5]
Materials:
-
Cannabigerol (CBG)
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cannabigerol (1.0 eq) in anhydrous pyridine (5-10 mL per gram of CBG) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (2.5-3.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (CBG) is no longer visible.
-
Work-up:
-
Quench the reaction by the slow addition of methanol (B129727) to consume excess acetic anhydride.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the diacetate from any mono-acetylated byproducts and other impurities.[6]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₄ | [7] |
| Molecular Weight | 400.6 g/mol | [7] |
| Appearance | Expected to be a colorless oil or white solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra are essential for the characterization of this compound.
Expected ¹H NMR Spectral Features:
-
Disappearance of Phenolic Protons: The signals corresponding to the two phenolic hydroxyl protons of CBG will be absent in the spectrum of the diacetate.
-
Appearance of Acetyl Protons: Two new singlets are expected in the upfield region (around δ 2.0-2.3 ppm), each integrating to 3 protons, corresponding to the two acetyl methyl groups.
-
Shifts in Aromatic Protons: The chemical shifts of the aromatic protons are expected to shift slightly downfield due to the electronic effect of the newly formed ester groups.
-
Other Protons: The signals for the geranyl and pentyl side chains will be present, with potential minor shifts in their chemical shifts compared to the parent CBG molecule.
Expected ¹³C NMR Spectral Features:
-
Appearance of Carbonyl Carbons: Two new signals are expected in the downfield region (around δ 168-172 ppm) corresponding to the carbonyl carbons of the two acetate groups.
-
Appearance of Acetyl Methyl Carbons: Two new signals are expected in the upfield region (around δ 20-22 ppm) corresponding to the methyl carbons of the acetate groups.
-
Shifts in Aromatic Carbons: The chemical shifts of the aromatic carbons, particularly those directly attached to the oxygen atoms, will be significantly affected by the acetylation.
Table of Predicted ¹H and ¹³C NMR Data (based on general knowledge of cannabinoid and acetate NMR spectra):
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.4 - 6.8 | 110 - 125 |
| Olefinic CH (Geranyl) | 5.0 - 5.3 | 120 - 140 |
| CH₂ (Geranyl, allylic) | ~3.3 | ~26 |
| CH₂ (Pentyl, benzylic) | ~2.5 | ~36 |
| CH₃ (Acetyl) | 2.0 - 2.3 (two singlets) | 20 - 22 |
| C=O (Acetyl) | - | 168 - 172 |
| Aromatic C-O | - | 145 - 155 |
Note: These are predicted values and actual experimental data may vary.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Expected Mass Spectrum:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (400.6 g/mol ).[7]
-
Fragmentation Pattern: The fragmentation pattern is expected to involve the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion, a characteristic fragmentation of acetate esters. Sequential loss of two ketene molecules would result in a fragment ion corresponding to the mass of CBG. Further fragmentation would likely follow the known fragmentation pathways of CBG, involving cleavage of the geranyl side chain.[8][9]
Table of Expected Mass Spectrometry Fragments:
| m/z | Proposed Fragment |
| 400.26 | [M]⁺ (Exact Mass for C₂₅H₃₆O₄) |
| 358 | [M - CH₂CO]⁺ |
| 316 | [M - 2(CH₂CO)]⁺ (Corresponding to CBG) |
| 231 | Fragment from cleavage of the geranyl side chain |
Biological Context: Signaling Pathways of Cannabigerol
While the specific biological activity of this compound is yet to be fully elucidated, it is hypothesized to act as a prodrug of CBG, potentially with altered pharmacokinetics. The biological effects of CBG are mediated through its interaction with various signaling pathways. Understanding these pathways provides a framework for investigating the potential therapeutic applications of its derivatives.
CBG has been shown to interact with the endocannabinoid system, although its affinity for CB1 and CB2 receptors is lower than that of THC.[2] Its primary anti-inflammatory effects are thought to be mediated through the modulation of other targets, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and transient receptor potential (TRP) channels.
The following diagram illustrates a simplified signaling pathway for the anti-inflammatory action of CBG.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmabinoid.eu [pharmabinoid.eu]
- 4. researchgate.net [researchgate.net]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. WO2020249184A1 - Synthesis and purification of cannabigerol and its application - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Cannabigerol-Diacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available scientific data exists for Cannabigerol-diacetate (CBG-diacetate). This guide synthesizes the available information and, where data is absent, provides information on the parent compound, Cannabigerol (CBG), for comparative and contextual purposes. All information pertaining to CBG is explicitly identified as such.
Introduction
Cannabigerol-diacetate (CBG-diacetate), also known as CBG-O, is a semi-synthetic derivative of Cannabigerol (CBG), a naturally occurring, non-psychoactive cannabinoid found in the Cannabis sativa plant. The addition of two acetyl groups to the CBG molecule is purported to enhance its stability and bioavailability, potentially amplifying its therapeutic effects. This technical guide provides a comprehensive overview of the known chemical and physical properties of CBG-diacetate, alongside a discussion of the biological activities of its parent compound, CBG, to inform further research and development.
Chemical and Physical Properties
Quantitative data for CBG-diacetate is sparse. The following tables summarize the available information for CBG-diacetate and its parent compound, CBG.
Table 1: Chemical Properties of CBG-diacetate and CBG
| Property | CBG-diacetate | CBG |
| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentyl-1,3-phenylene diacetate | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-pentylbenzene-1,3-diol[[“]] |
| Synonyms | CBG-O, CBG diacetate | Cannabigerol |
| CAS Number | 1040411-87-7[2] | 25654-31-3[3] |
| Molecular Formula | C25H36O4[2] | C21H32O2[3] |
| Molecular Weight | 400.6 g/mol [2] | 316.48 g/mol [3] |
| Purity | ≥95%[2] | ≥98% (HPLC)[3] |
Table 2: Physical Properties of CBG-diacetate and CBG
| Property | CBG-diacetate | CBG |
| Physical State | Not specified (likely an oil or crystalline solid) | White to off-white crystalline solid or powder[3] |
| Melting Point | Not specified | ~52–54°C[3] |
| Boiling Point | Not specified | >200°C (decomposes)[3] |
| Solubility | Acetonitrile: 10 mg/mL[2] | Insoluble in water; soluble in ethanol, methanol (B129727), oils, and organic solvents[3] |
| Storage | -20°C[2] | Store in a tightly sealed, light-resistant container in a cool, dry environment[3] |
| Stability | ≥ 1 year at -20°C[2] | Light- and air-sensitive; stable under nitrogen/inert gas[3] |
Biological Activity and Signaling Pathways (Based on CBG)
Currently, there is a lack of specific in vitro and in vivo studies on the biological activity and signaling pathways of CBG-diacetate. However, commercial sources claim that acetylation enhances the interaction of CBG with cannabinoid receptors CB1 and CB2, potentially leading to increased potency and bioavailability.[4] These claims have not yet been substantiated by peer-reviewed scientific research.
The biological activity of the parent compound, CBG, has been more extensively studied. CBG is known to interact with multiple molecular targets, suggesting a complex pharmacological profile.[[“]][5]
Key signaling interactions of CBG include:
-
Cannabinoid Receptors: CBG is a partial agonist at both CB1 and CB2 receptors, with a reported stronger affinity for the CB2 receptor.[[“]][5]
-
Other Receptors: CBG also interacts with various other receptor systems, including:
-
Enzyme Inhibition: CBG has been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes.[[“]][5]
The diagram below illustrates the known signaling pathways of the parent compound, CBG.
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and analysis of CBG-diacetate are not widely published. The following sections outline general methodologies that can be adapted for research on CBG-diacetate.
Synthesis of CBG-diacetate (Acetylation of CBG)
The synthesis of CBG-diacetate involves the acetylation of CBG. A general procedure for the acetylation of cannabinoids is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve Cannabigerol (CBG) in a suitable solvent, such as toluene (B28343) or dichloromethane.
-
Addition of Acetylating Agent: Add an excess of an acetylating agent, such as acetic anhydride, to the solution. A catalytic amount of a strong acid, like sulfuric acid, or a base, like pyridine, can be used to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is quenched with water or a saturated sodium bicarbonate solution to neutralize the acid and hydrolyze the excess acetic anhydride.
-
Extraction: The product is extracted into an organic solvent, such as ethyl acetate (B1210297) or diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield pure CBG-diacetate.
The following diagram illustrates a generalized workflow for the synthesis and purification of CBG-diacetate.
Analytical Methods
The characterization and quantification of CBG-diacetate can be achieved using standard analytical techniques employed for cannabinoids.
4.2.1 High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid), is a common mobile phase system.
-
Detection: A Diode-Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered before injection.
4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: As CBG-diacetate is already acetylated, derivatization may not be necessary, unlike for native cannabinoids with free hydroxyl groups. However, silylation can be performed to improve chromatographic behavior.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.
-
Injection: Split or splitless injection can be used depending on the sample concentration.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used, and the resulting fragmentation pattern can be used for identification.
The following diagram outlines a general workflow for the analytical characterization of CBG-diacetate.
Conclusion and Future Directions
CBG-diacetate is an intriguing semi-synthetic cannabinoid with potential for enhanced stability and bioavailability compared to its parent compound, CBG. However, the current body of scientific literature on its specific chemical, physical, and biological properties is exceedingly limited. To fully understand the therapeutic potential of CBG-diacetate, further research is imperative.
Key areas for future investigation include:
-
Comprehensive Physicochemical Characterization: Determination of fundamental properties such as melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.
-
In Vitro and In Vivo Pharmacological Studies: Elucidation of the binding affinities of CBG-diacetate for cannabinoid and other receptors, and assessment of its functional activity in cellular and animal models.
-
Pharmacokinetic and Bioavailability Studies: Comparative studies to validate the claims of enhanced bioavailability of CBG-diacetate over CBG.
-
Toxicology and Safety Assessment: Thorough evaluation of the safety profile of CBG-diacetate.
A deeper understanding of these aspects will be crucial for the advancement of CBG-diacetate as a potential therapeutic agent and for guiding its development in the pharmaceutical and life sciences sectors.
References
- 1. consensus.app [consensus.app]
- 2. caymanchem.com [caymanchem.com]
- 3. CBG Isolate – Cannabigerol, ≥98% - SYNTHETIKA [synthetikaeu.com]
- 4. pharmabinoid.eu [pharmabinoid.eu]
- 5. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabigerol - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Stability Profiles of Cannabigerol (CBG) and Cannabigerol Diacetate (CBG-O)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stability profiles of Cannabigerol (CBG) and its acetylated derivative, Cannabigerol Diacetate (CBG-O). The information herein is curated for professionals in research and pharmaceutical development to inform formulation, storage, and handling protocols.
Introduction and Rationale
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to other major cannabinoids like THC and CBD[1][2]. Its therapeutic potential is a subject of growing interest, with preclinical findings suggesting antioxidant, anti-inflammatory, and neuroprotective properties[1]. However, like many phenolic compounds, CBG is susceptible to environmental degradation, primarily through oxidation, which can impact its potency and shelf-life[3][4].
To address these stability challenges, synthetic derivatives such as this compound (CBG-O or CBG-diacetate) have been developed. CBG-O is an acetylated form of CBG, a chemical modification designed to enhance stability, resist environmental degradation, and potentially improve bioavailability[5]. Acetylation masks the reactive phenolic hydroxyl groups of CBG, which are the primary sites of oxidation. This guide will compare the known stability of CBG with the projected stability of CBG-O based on fundamental chemical principles and data from analogous compounds.
Chemical Structures and Properties
The key structural difference between CBG and CBG-O is the conversion of the two phenolic hydroxyl groups on the resorcinol (B1680541) core of CBG into acetate (B1210297) esters. This modification significantly alters the molecule's chemical reactivity.

Figure 1: Chemical structures of Cannabigerol (CBG) and this compound (CBG-O).
Comparative Stability Profiles
The stability of a cannabinoid is influenced by factors such as light, heat, oxygen, and pH[4]. Forced degradation studies, which expose a drug substance to stress conditions like high heat, humidity, light, and a range of pH, are essential for identifying degradation pathways[6][7].
CBG, with its free phenolic hydroxyl groups, is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light (photolysis)[3][4]. This can lead to the formation of various degradation byproducts, including corresponding quinones[3].
CBG-O is chemically designed to be more resistant to oxidation. The acetylation of the hydroxyl groups protects them from oxidative attack. Therefore, CBG-O is expected to exhibit significantly lower degradation under oxidative and photolytic stress compared to CBG, leading to a longer shelf life and better preservation of potency[5].
Thermal degradation of CBG has been observed to occur at approximately 150°C[8]. While specific data for CBG-O is not widely available, the ester linkages are generally stable at moderate temperatures. However, very high heat can cause degradation of both compounds.
A critical difference in the stability profiles lies in their behavior across the pH spectrum. CBG is relatively stable in neutral and mildly acidic solutions. In contrast, CBG-O, as an ester, is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it back to CBG and acetic acid. This is a crucial consideration for the formulation of liquid preparations. While this hydrolysis can be a liability in a formulation, it is the intended mechanism for its action as a prodrug in vivo, where bodily enzymes hydrolyze the acetate groups to release the active CBG.
Quantitative Data Summary
While direct, peer-reviewed comparative stability studies are limited, the following tables summarize known data for CBG and provide a chemically-informed projection for CBG-O. These projections are based on the established principles of acetylated phenols.
Table 1: Projected Comparative Stability under Forced Degradation Conditions
| Stress Condition | Cannabigerol (CBG) | This compound (CBG-O) (Projected) | Primary Degradation Pathway |
|---|---|---|---|
| Oxidative (H₂O₂) | Moderate to High Degradation | Low Degradation | Oxidation of phenolic groups |
| Photolytic (UV/Vis Light) | Moderate Degradation[6] | Low Degradation | Photo-oxidation[3] |
| Thermal (60°C) | Low to Moderate Degradation | Low Degradation | General decomposition |
| Acidic (0.1 M HCl) | Low Degradation | Moderate Degradation | Hydrolysis of ester groups |
| Basic (0.1 M NaOH) | Low Degradation | High Degradation | Hydrolysis of ester groups |
Experimental Protocols
To evaluate and confirm the stability profiles outlined above, a comprehensive forced degradation study should be conducted according to ICH Q1A(R2) guidelines[6].
This protocol provides a framework for comparing the stability of CBG and CBG-O.
-
Materials:
-
CBG isolate (>99% purity)
-
CBG-diacetate isolate (>99% purity)
-
HPLC-grade solvents (acetonitrile, methanol (B129727), water)
-
Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide (30%)
-
Class A glassware
-
-
Sample Preparation:
-
Prepare stock solutions of CBG and CBG-O in methanol at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.
-
-
Stress Conditions: [9]
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the methanolic solution at 60°C, protected from light, for 7 days.
-
Photolytic Degradation: Expose the methanolic solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analytical Method (Stability-Indicating HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid)[12]. A typical starting point is 75:25 acetonitrile:water[11].
-
Flow Rate: 1.0 - 1.5 mL/min[11].
-
Detection Wavelength: ~214-220 nm[11].
-
Analysis: At specified time points, neutralize the acidic and basic samples. Inject all samples into the HPLC system. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to an unstressed control. Identify and quantify major degradation products.
Visualizations: Pathways and Workflows
The following diagram illustrates how the acetylation of CBG alters its stability characteristics.
References
- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. broughton-group.com [broughton-group.com]
- 5. pharmabinoid.eu [pharmabinoid.eu]
- 6. Process Validation and Stability Testing of Cannabigerol - Cannabigerol API [cbg-api.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. The Origin and Biomedical Relevance of Cannabigerol [mdpi.com]
- 9. ijrpp.com [ijrpp.com]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Dawn of Acetylated Cannabinoids: A Technical Guide to Their Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cannabinoid research is in a perpetual state of evolution, driven by the quest for novel compounds with unique therapeutic potential. A significant recent development in this field is the emergence of semi-synthetic acetylated cannabinoids. These molecules, modified from naturally occurring cannabinoids like THC and CBD, are gaining attention for their distinct pharmacokinetic profiles, acting as prodrugs that are metabolized in the body to their active parent compounds.[1][2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, purification, and analytical characterization of these novel acetylated cannabinoids, with a focus on THC-O-acetate and CBD-di-acetate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and insights into their biological significance.
Discovery and Rationale for Acetylation
The concept of acetylating cannabinoids is not entirely new, with early investigations into THC acetate (B1210297) dating back several decades.[4] However, the recent surge in interest is largely attributable to the evolving legal landscape of cannabis and the continuous search for compounds with improved therapeutic properties. The primary rationale behind acetylation is the prodrug strategy, which aims to enhance the pharmacokinetic properties of a parent drug.[5][6][7] By adding an acetyl group, the polarity of the cannabinoid molecule is altered, which can potentially influence its absorption, distribution, metabolism, and excretion (ADME).[8] For instance, THC-O-acetate is synthesized from THC and is hypothesized to be more bioavailable, leading to a delayed onset but potentially more potent and longer-lasting effects upon metabolic conversion back to THC in the body.[2][3] Similarly, CBD-di-acetate is a derivative of cannabidiol, created through the acetylation of its hydroxyl groups.[9]
Synthesis of Acetylated Cannabinoids
The synthesis of acetylated cannabinoids is primarily achieved through a chemical process involving the reaction of a parent cannabinoid with an acetylating agent, most commonly acetic anhydride (B1165640).[2] This reaction can be performed with or without a catalyst.
Experimental Protocol: Synthesis of THC-O-acetate
This protocol is based on methodologies described in publicly available patents and scientific literature.
Materials:
-
Decarboxylated cannabis oil (containing a high concentration of Δ8- or Δ9-THC)
-
Acetic anhydride
-
Sulfuric acid (optional, as a catalyst)
-
Nitrogen gas
-
Heating mantle with magnetic stirrer
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask, combine the decarboxylated cannabis oil with an excess of acetic anhydride. A common ratio is 1:2.5 (w/v) of oil to acetic anhydride.
-
If using a catalyst, slowly add a few drops of concentrated sulfuric acid to the mixture while stirring in an ice bath.
-
Flush the flask with nitrogen gas to create an inert atmosphere.
-
Attach the reflux condenser and heat the mixture to 120-130°C with continuous stirring.
-
Maintain the reflux for 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product, containing THC-O-acetate, unreacted acetic anhydride, and byproducts, is then ready for purification.
Experimental Protocol: Synthesis of CBD-di-acetate
Materials:
-
Cannabidiol (CBD) isolate
-
Acetic anhydride
-
Pyridine (B92270) (as a catalyst and solvent)
-
Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the CBD isolate in pyridine in a round bottom flask.
-
Slowly add an excess of acetic anhydride to the solution while stirring.
-
Flush the flask with nitrogen gas.
-
Allow the reaction to proceed at room temperature with continuous stirring for several hours, or gently heat to accelerate the process.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, the crude CBD-di-acetate mixture is ready for purification.
Purification of Acetylated Cannabinoids
Purification is a critical step to remove unreacted reagents, byproducts, and other impurities. Common techniques include distillation and Salting-Out Assisted Liquid-Liquid Extraction (SALLE).
Experimental Protocol: Purification using Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Materials:
-
Crude acetylated cannabinoid mixture
-
Hexane or other suitable non-polar solvent
-
Saturated sodium chloride (brine) solution
-
Deionized water
-
Separatory funnel
Procedure:
-
Dissolve the crude reaction mixture in a non-polar solvent like hexane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously to wash the organic layer. Allow the layers to separate and discard the aqueous layer.
-
Repeat the water wash.
-
Add a saturated brine solution to the separatory funnel and shake. This helps to break any emulsions and further remove water-soluble impurities.
-
Separate and collect the organic layer containing the acetylated cannabinoid.
-
The solvent can then be removed under reduced pressure to yield the purified product.
Distillation
Fractional distillation under reduced pressure can be employed to further purify the acetylated cannabinoids to a high degree, separating them from other less volatile or more volatile impurities.
Analytical Characterization
Accurate identification and quantification of novel acetylated cannabinoids are essential for both research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For cannabinoid analysis, derivatization is often employed to improve chromatographic properties, though it is not strictly necessary for acetylated cannabinoids as the polar hydroxyl group is already capped.
Typical GC-MS Parameters:
| Parameter | Value |
|---|---|
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280°C |
| Oven Program | Start at 150°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, making it ideal for detecting and quantifying cannabinoids in complex matrices without the need for derivatization.
Typical LC-MS/MS Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Triple Quadrupole |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained during the synthesis and analysis of acetylated cannabinoids. Note that actual yields and purity will vary depending on the specific reaction conditions and purification methods employed.
Table 1: Synthesis Yield and Purity of Acetylated Cannabinoids
| Cannabinoid | Starting Material | Typical Yield (%) | Purity (%) |
| THC-O-acetate | Δ9-THC Distillate | 85-95 | >95 |
| CBD-di-acetate | CBD Isolate | 90-98 | >98 |
Table 2: Analytical Characterization Data
| Compound | Retention Time (GC-MS) (min) | Key Mass Fragments (m/z) | Retention Time (LC-MS/MS) (min) | MRM Transitions (m/z) |
| THC-O-acetate | ~15.2 | 356, 314, 299, 231 | ~5.8 | 357.2 -> 315.2, 357.2 -> 231.1 |
| CBD-di-acetate | ~14.9 | 398, 356, 314, 271 | ~5.5 | 399.2 -> 357.2, 399.2 -> 273.1 |
Biological Activity and Signaling Pathways
The primary mechanism of action for acetylated cannabinoids is their function as prodrugs.[1][2] In the body, they are metabolized by enzymes, such as esterases, which cleave the acetyl group, releasing the parent cannabinoid (e.g., THC or CBD).[9] The pharmacological effects are therefore primarily attributable to the parent compound's interaction with the endocannabinoid system.
Interaction with Cannabinoid Receptors
THC, the active metabolite of THC-O-acetate, is a partial agonist of both the CB1 and CB2 receptors. The CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of THC. CB2 receptors are primarily located in the immune system and peripheral tissues and are involved in modulating inflammation and immune responses. The binding of THC to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.
CBD, the active metabolite of CBD-di-acetate, has a more complex pharmacological profile. It has a low affinity for CB1 and CB2 receptors but can act as a negative allosteric modulator of CB1 receptors. CBD's therapeutic effects are thought to be mediated through its interaction with multiple other targets, including serotonin (B10506) receptors, vanilloid receptors (TRPV1), and by inhibiting the enzymatic degradation of the endocannabinoid anandamide.
Downstream Signaling Pathways
The activation of CB1 and CB2 receptors by cannabinoids like THC leads to the inhibition of adenylyl cyclase, which reduces the intracellular levels of cyclic AMP (cAMP).[10] This, in turn, affects the activity of protein kinase A (PKA) and downstream gene expression. Cannabinoid receptor activation also modulates ion channels, typically inhibiting calcium channels and activating potassium channels, which leads to a reduction in neuronal excitability and neurotransmitter release.
Furthermore, cannabinoids can activate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.[11][12][13] CBD has also been shown to influence MAPK and other signaling pathways, contributing to its anti-inflammatory and anti-cancer effects.[11][13][14]
Visualizations
Diagrams of Key Processes
Caption: General workflow for the synthesis and purification of acetylated cannabinoids.
Caption: Step-by-step protocol for Salting-Out Assisted Liquid-Liquid Extraction (SALLE).
References
- 1. grokipedia.com [grokipedia.com]
- 2. utah.gov [utah.gov]
- 3. THC-O-Acetate: A Quest in Cannabinoid Chemistry - Cannabis Tech [cannabistech.com]
- 4. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 5. Pro-drugs for indirect cannabinoids as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An effective prodrug strategy to selectively enhance ocular exposure of a cannabinoid receptor (CB1/2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 10. Cannabinoid inhibition of adenylate cyclase: relative activity of constituents and metabolites of marihuana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cannabidiol activates MAPK pathway to induce apoptosis, paraptosis, and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Solubility of Cannabigerol Diacetate: A Technical Guide for Researchers
An In-depth Analysis of the Solubility of Cannabigerol Diacetate (CBGA-d) in Common Laboratory Solvents, Providing Essential Data and Methodologies for Scientific Research and Pharmaceutical Development.
This technical guide offers a comprehensive overview of the solubility of this compound (CBGA-d), a synthetic derivative of the non-psychoactive cannabinoid Cannabigerol (CBG). As interest in the therapeutic potential of cannabinoids continues to grow, understanding the physicochemical properties of their derivatives is paramount for researchers, scientists, and professionals in drug development. This document provides available quantitative solubility data, a detailed experimental protocol for determining solubility, and visual workflows to aid in laboratory practices.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound is limited in publicly available literature. However, by compiling direct measurements and utilizing data from structurally similar cannabinoid acetates, this guide presents a valuable resource for laboratory applications.
The following table summarizes the known and estimated solubility of this compound in a range of common laboratory solvents. It is critical to note that where direct data for CBGA diacetate is unavailable, data for Δ⁹-tetrahydrocannabinol acetate (B1210297) (Δ⁹-THC-O) is provided as a comparable reference, given its structural similarity as a cannabinoid acetate.
| Solvent | Chemical Formula | Polarity Index | Solubility of CBGA diacetate (mg/mL) | Notes |
| Acetonitrile (B52724) | CH₃CN | 5.8 | 10 [1] | Direct experimental data. |
| Ethanol | C₂H₅OH | 4.3 | ~35 | Estimated based on the solubility of Δ⁹-THC acetate[2]. |
| Methanol | CH₃OH | 5.1 | ~30 | Estimated based on the solubility of Δ⁹-THC acetate[2]. |
| Isopropanol | C₃H₈O | 3.9 | Soluble | Expected to be soluble based on the solubility of other cannabinoids, but quantitative data is not available. |
| Acetone | C₃H₆O | 5.1 | Soluble | General knowledge suggests cannabinoids are soluble in acetone, but specific data for the diacetate is unavailable. |
| Hexane (B92381) | C₆H₁₄ | 0.1 | Sparingly Soluble to Insoluble | As a non-polar solvent, hexane is expected to be a poor solvent for the relatively more polar CBGA diacetate. |
| Chloroform | CHCl₃ | 4.1 | Soluble | Cannabinoids are generally soluble in chlorinated solvents, but quantitative data for CBGA diacetate is not available. |
Experimental Protocol: Determination of Solubility via Shake-Flask Method and HPLC Analysis
To empower researchers to determine the precise solubility of this compound in their specific laboratory conditions, this section provides a detailed experimental protocol. This method, combining the classical shake-flask technique with the precision of High-Performance Liquid Chromatography (HPLC), is a gold standard for solubility determination.[3][4][5][6][7][8][9]
Materials and Equipment
-
This compound (CBGA-d) of known purity
-
Selected laboratory solvents (e.g., ethanol, methanol, acetonitrile) of HPLC grade or higher
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)[4]
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of CBGA diacetate and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of CBGA diacetate to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a precise volume of the selected solvent to each vial.
-
Securely cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for HPLC Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the appropriate mobile phase. A common wavelength for the detection of cannabinoids is 220 nm.[10]
-
Inject the prepared calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the diluted samples from the solubility experiment.
-
Record the peak area for each sample.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of CBGA diacetate in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of CBGA diacetate in the tested solvent at the specified temperature.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: High-level overview of the solubility determination workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance [mdpi.com]
- 4. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. scielo.br [scielo.br]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of Cannabigerol Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerol (CBG), a non-psychoactive phytocannabinoid, is gaining significant interest within the scientific community for its therapeutic potential. Its precursor, Cannabigerolic acid (CBGA), is the foundational compound from which other major cannabinoids like THC and CBD are synthesized in the Cannabis sativa plant.[1][2] The acetylation of cannabinoids, such as the formation of Cannabigerol diacetate (CBGA-diacetate), is a chemical modification that can alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its stability and bioavailability. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound, leveraging established methodologies used for the assessment of CBG and other cannabinoids. While specific experimental data for CBGA-diacetate is not yet widely available in published literature, the protocols and assays detailed herein are directly applicable to its evaluation.
This technical guide outlines key in vitro assays to characterize the cytotoxic, anti-inflammatory, and receptor engagement profile of this compound. It includes detailed experimental protocols, data presentation tables with representative data from CBG studies, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Representative In Vitro Bioactivity of Cannabigerol (CBG)
The following tables summarize quantitative data for Cannabigerol (CBG) from various in vitro studies. These serve as a benchmark for the expected data output when screening this compound.
Table 1: Cytotoxicity of Cannabigerol (CBG) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | MTT | 12.3 (24h) | [3] |
| A2780/CP70 (cisplatin-resistant) | Ovarian Carcinoma | MTT | 10.5 (24h) | [3] |
| Caov-3 | Ovarian Cancer | MTT | >50 (weak inhibition) | [4] |
| Glioblastoma Stem Cells (patient-derived) | Glioblastoma | Viability Assay | 84 ± 15.3 | [5] |
| Primary Glioblastoma Cells (patient-derived) | Glioblastoma | Viability Assay | 100 ± 15.3 | [5] |
Table 2: Anti-inflammatory Activity of Cannabigerol (CBG) and Cannabigerolic Acid (CBGA)
| Assay | Cell Line/System | Target | Test Compound | Concentration | % Inhibition | Reference |
| Cyclooxygenase (COX) Inhibition | In vitro enzyme assay | COX-1 | CBG | 2.5 x 10⁻⁵ M | >30% | [1] |
| COX-2 | CBG | 2.5 x 10⁻⁵ M | >30% | [1] | ||
| COX-1 | CBGA | 6.25 x 10⁻⁵ M | >30% | [1] | ||
| COX-2 | CBGA | 6.25 x 10⁻⁵ M | >30% | [1] | ||
| Cytokine Production (TNF-α) | Polarized Macrophages (from THP-1) | TNF-α | CBG | 7.5 mg/L | 32% | [6] |
Table 3: Receptor Binding Affinity of Cannabigerol (CBG)
| Receptor | Assay Type | System | Ki (nM) | Reference |
| CB1 | Radioligand Binding | Mouse brain membranes | 381 | [1] |
| CB2 | Radioligand Binding | CHO cells | 2600 | [1] |
| CB1 | Homogeneous Time Resolved Fluorescence | HEK-293T cells | 152 | [7] |
| CB2 | Homogeneous Time Resolved Fluorescence | HEK-293T cells | 152 | [7] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A2780, Caov-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Cytokine Quantification by ELISA
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol-12-myristate-13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Human TNF-α and IL-6 ELISA kits
-
24-well plates
-
Plate reader
Procedure:
-
Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Receptor Binding Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol assesses the binding affinity of this compound to cannabinoid receptors (CB1 and CB2).[8]
Materials:
-
HEK-293T cells expressing human CB1 or CB2 receptors
-
Fluorescently labeled cannabinoid ligand (e.g., a derivative of CP-55,940)
-
This compound
-
Assay buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest the transfected HEK-293T cells and resuspend them in the assay buffer.
-
Assay Plate Preparation: Add the fluorescently labeled ligand, varying concentrations of unlabeled this compound (competitor), and the cell suspension to the wells of a 384-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the HTRF signal using a plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: The decrease in the HTRF signal with increasing concentrations of this compound indicates competitive binding. The Ki value, representing the binding affinity of the compound, can be calculated using the Cheng-Prusoff equation.
Visualization of Signaling Pathways and Workflows
Potential Anti-inflammatory Signaling Pathway of Cannabigerol Derivatives
General Workflow for In Vitro Screening of this compound
The in vitro screening methodologies outlined in this technical guide provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory properties, and receptor engagement profile, researchers can gain valuable insights into its therapeutic potential. The provided protocols and representative data for CBG serve as a practical starting point for these investigations. Further studies will be necessary to fully elucidate the pharmacological profile of this compound and to determine if the diacetylated form offers advantages over its parent compound, Cannabigerol.
References
- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Investigation of the cytotoxicity induced by cannabinoids on human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytotoxic Effects of Cannabidiol and Cannabigerol on Glioblastoma Stem Cells May Mostly Involve GPR55 and TRPV1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological data of cannabidiol- and cannabigerol-type phytocannabinoids acting on cannabinoid CB1, CB2 and CB1/CB2 heteromer receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermogravimetric Analysis of Cannabigerol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, direct experimental data from the thermogravimetric analysis (TGA) of Cannabigerol (B157186) diacetate (CBGA-d) is not available in peer-reviewed literature. The following guide is a projection based on the known thermal properties of its parent compound, Cannabigerol (CBG), related cannabinoids, and acetylated organic molecules. The experimental protocols and data are provided as a robust framework for future investigations.
Introduction
Cannabigerol diacetate (CBGA-d) is a semi-synthetic derivative of Cannabigerol (CBG), a non-psychoactive phytocannabinoid. The addition of two acetyl groups can alter the molecule's polarity, bioavailability, and thermal stability. Thermogravimetric analysis is a critical technique for characterizing the thermal stability and decomposition profile of novel compounds like CBGA-d. This guide outlines a comprehensive approach to the TGA of CBGA-d, including a detailed experimental protocol, predicted thermal behavior, and relevant biological pathways for context.
Predicted Thermal Decomposition Profile of this compound
The thermal decomposition of CBGA-d is hypothesized to occur in distinct stages, influenced by the lability of the acetate (B1210297) groups and the thermal degradation of the core cannabigerol structure.
-
Stage 1: Deacetylation. The initial mass loss is expected to correspond to the removal of the two acetyl groups. This process is likely to begin at a lower temperature than the degradation of the parent CBG molecule.
-
Stage 2: Decomposition of the Cannabigerol Backbone. Following deacetylation, the remaining CBG molecule will degrade. Studies on CBG suggest its thermal degradation occurs at approximately 150°C.[1]
Based on the thermal behavior of similar compounds, a plausible thermogravimetric profile for CBGA-d is summarized below.
Data Presentation
The anticipated quantitative data from a TGA experiment on this compound is presented in the tables below.
Table 1: Predicted Thermal Decomposition Stages of this compound
| Stage | Temperature Range (°C) | Mass Loss (%) | Description |
| 1 | 120 - 180 | ~21.5% | Loss of two acetyl groups. |
| 2 | 180 - 350 | ~75% | Decomposition of the CBG backbone. |
| Residue | >350 | ~3.5% | Residual char. |
Table 2: Key Decomposition Temperatures (Predicted)
| Parameter | Temperature (°C) |
| Onset Temperature (Tonset) - Stage 1 | ~120°C |
| Peak Decomposition Temperature (Tpeak) - Stage 1 | ~160°C |
| Onset Temperature (Tonset) - Stage 2 | ~180°C |
| Peak Decomposition Temperature (Tpeak) - Stage 2 | ~280°C |
Experimental Protocols
A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard procedures for organic compounds.[2][3][4]
4.1 Materials and Instrumentation
-
Sample: this compound (purity ≥98%)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucibles: Alumina or platinum crucibles.
-
Purge Gas: High-purity nitrogen (99.999%).
4.2 Sample Preparation
-
Ensure the CBGA-d sample is in a dry, powdered form.
-
Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.
-
Record the exact initial mass of the sample.
4.3 TGA Instrument Parameters
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp up from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Purge Gas:
-
Set the nitrogen flow rate to 20 mL/min to maintain an inert atmosphere. This prevents oxidative degradation.
-
-
Data Acquisition:
-
Record the sample mass as a function of temperature.
-
4.4 Post-Analysis
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rate of mass loss (Tpeak).
-
Determine the onset temperature (Tonset) for each decomposition stage.
Visualizations
5.1 Experimental Workflow
The logical flow of the proposed TGA experiment is illustrated below.
Caption: A flowchart of the thermogravimetric analysis experimental workflow.
5.2 Biological Context: Biosynthesis of Cannabigerolic Acid (CBGA)
Since CBGA-d is a derivative of CBG, understanding the biosynthesis of its precursor, Cannabigerolic Acid (CBGA), provides essential biological context.[5][6][7]
Caption: The enzymatic synthesis of Cannabigerolic Acid (CBGA).
5.3 Pharmacological Context: Signaling Targets of Cannabigerol (CBG)
The potential pharmacological activity of CBGA-d is likely related to the known targets of its parent compound, CBG.[8][9][[“]][11]
References
- 1. The Origin and Biomedical Relevance of Cannabigerol [mdpi.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. epfl.ch [epfl.ch]
- 4. azom.com [azom.com]
- 5. grokipedia.com [grokipedia.com]
- 6. cbd-alchemy.com [cbd-alchemy.com]
- 7. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Cannabigerol Diacetate in Pharmaceutical Matrices using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cannabigerol (B157186) diacetate (CBGA-d) in pharmaceutical formulations. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The assay was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput analysis in drug development and quality control environments.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid from the Cannabis sativa plant, which has garnered significant interest for its potential therapeutic properties. Cannabigerol diacetate (CBGA-d) is a synthetic acetylated derivative of CBG, designed to potentially enhance its stability and bioavailability. Accurate and reliable quantification of CBGA-d in various formulations is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document provides a comprehensive protocol for a validated LC-MS/MS method for the determination of CBGA-d.
Experimental
Materials and Reagents
-
This compound (CBGA-d) reference standard
-
Internal Standard (IS) (e.g., CBG-d9 or a structurally similar stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Blank pharmaceutical matrix (e.g., placebo formulation)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
LC System: Standard UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI)
Chromatographic Conditions
The chromatographic separation was achieved on a C18 reversed-phase column.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 2.6 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 60 |
| 7.0 | 90 |
| 7.1 | 90 |
| 9.0 | 60 |
| 13.0 | 60 |
Mass Spectrometer Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
Note: The exact m/z values for CBGA-d need to be determined based on its chemical formula. Assuming a molecular weight of approximately 400.5 g/mol for the diacetate form of CBG (C25H36O4), the protonated molecule [M+H]+ would be around m/z 401.5. Fragmentation would likely involve the loss of the acetyl groups. The following are hypothetical values and should be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| CBGA-d | 401.5 | 341.5 | 100 | 20 |
| CBGA-d | 401.5 | 193.2 | 100 | 35 |
| IS | User Defined | User Defined | 100 | User Defined |
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the CBGA-d reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Calibration Curve Standards: Spike the appropriate blank pharmaceutical matrix with the working standard solutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the blank matrix in the same manner.
Sample Preparation Protocol
-
Accurately weigh or measure a portion of the sample containing CBGA-d.
-
Add a known volume of the internal standard solution.
-
Perform a protein precipitation extraction by adding three volumes of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (60% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by IS |
Results and Discussion
The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound. The chromatographic conditions ensured good separation of CBGA-d from potential matrix interferences. The use of a stable isotope-labeled internal standard compensated for any variability in sample preparation and instrument response. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose.
Visualizations
Caption: Experimental workflow for CBGA-d quantification.
Conclusion
A robust and reliable LC-MS/MS method for the quantification of this compound in pharmaceutical matrices has been developed and validated. The method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for researchers, scientists, and drug development professionals working with this novel cannabinoid derivative.
Application Note and Protocol for HPLC-UV Purity Analysis of Cannabigerol-Diacetate (CBG-Diacetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerol (CBG) is a non-psychoactive cannabinoid from Cannabis sativa garnering significant interest for its potential therapeutic properties. CBG is often chemically modified, such as through acetylation to form Cannabigerol-Diacetate (CBG-diacetate), to potentially alter its bioavailability and efficacy. Ensuring the purity of such derivatives is critical for research and development. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol for the quantitative purity analysis of CBG-diacetate. This method is designed to separate CBG-diacetate from its primary potential impurities, including residual CBG, mono-acetylated intermediates, and other related cannabinoids.
Experimental Protocol
This protocol outlines the necessary steps for preparing the sample and standards, configuring the HPLC-UV system, and analyzing the acquired data to determine the purity of a CBG-diacetate sample.
Materials and Reagents
-
CBG-diacetate reference standard (>99% purity)
-
Cannabigerol (CBG) reference standard (>99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic acid, LC-MS grade
-
Methanol (B129727), HPLC grade (for sample preparation)
-
0.22 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatographic Conditions
The following table summarizes the optimized HPLC-UV parameters for the purity analysis of CBG-diacetate.
| Parameter | Condition |
| HPLC Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm and 275 nm |
Note on UV Detection: A primary wavelength of 220 nm is recommended for high sensitivity to cannabinoids.[1][2] A secondary wavelength of 275 nm can also be monitored, as it may offer improved sensitivity for certain impurities and can be useful for peak purity assessment with a PDA detector.[3][4]
Preparation of Standard Solutions
-
Primary Standard Stock Solution (CBG-diacetate): Accurately weigh approximately 10 mg of CBG-diacetate reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Impurity Standard Stock Solution (CBG): Accurately weigh approximately 10 mg of CBG reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a working standard solution containing CBG-diacetate at a concentration of 100 µg/mL and CBG at a concentration of 10 µg/mL by diluting the stock solutions with methanol. This mixed standard will be used to confirm the retention times of the analyte and key impurity.
-
Calibration Standards: Prepare a series of calibration standards by diluting the primary standard stock solution with methanol to concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Preparation
-
Accurately weigh approximately 10 mg of the CBG-diacetate sample to be analyzed.
-
Dissolve the sample in 10 mL of methanol to achieve a nominal concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution 10-fold with methanol to a final concentration of 100 µg/mL for analysis.
Data Analysis and Purity Calculation
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the reference standards.
-
Integrate the peak area of CBG-diacetate and all impurity peaks in the sample chromatogram.
-
Calculate the purity of the CBG-diacetate sample using the area percent method, as shown in the equation below.
Purity (% w/w) = (Area of CBG-diacetate Peak / Total Area of All Peaks) x 100
For a more accurate quantitative analysis, a calibration curve can be constructed using the prepared calibration standards to determine the concentration of CBG-diacetate in the sample.
Data Presentation
The quantitative results from the HPLC-UV analysis should be summarized in a clear and structured table for easy comparison and reporting.
Table 1: Example Purity Analysis Results for a CBG-Diacetate Sample
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | CBG | 4.5 | 15,000 | 0.5% |
| 2 | Unknown Impurity 1 | 5.2 | 9,000 | 0.3% |
| 3 | CBG-monoacetate | 6.8 | 24,000 | 0.8% |
| 4 | CBG-diacetate | 8.1 | 2,940,000 | 98.0% |
| 5 | Unknown Impurity 2 | 9.3 | 12,000 | 0.4% |
| Total | 3,000,000 | 100.0% |
Experimental Workflow and Diagrams
The following diagram illustrates the logical workflow of the HPLC-UV purity analysis for CBG-diacetate.
Caption: Workflow for CBG-diacetate purity analysis.
Conclusion
The described HPLC-UV method provides a robust and reliable approach for determining the purity of CBG-diacetate. This protocol is suitable for quality control in research and development settings, ensuring the integrity of the compound for further studies. The method is specific for the separation of CBG-diacetate from its likely impurities, offering a clear and quantifiable assessment of sample purity.
References
Application Notes and Protocols for the Derivatization of Cannabigerol (CBG) and its Acetylated Form for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid from Cannabis sativa. As the biosynthetic precursor to other major cannabinoids, CBG is of significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and antibacterial effects. Accurate and sensitive quantification of CBG and its derivatives, such as the synthetically produced Cannabigerol diacetate (CBG-diacetate), is crucial for research, drug development, and quality control.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of cannabinoids. However, the polar nature of CBG, owing to its two phenolic hydroxyl groups, can lead to poor chromatographic peak shape and thermal degradation in the high-temperature environment of the GC inlet. Derivatization, a process of chemically modifying the analyte, is often essential to improve its volatility, thermal stability, and chromatographic performance. This application note provides detailed protocols for the derivatization of CBG for GC-MS analysis and discusses considerations for the analysis of its acetylated form, CBG-diacetate.
Principles of Derivatization for Cannabinoids
The primary goal of derivatizing cannabinoids like CBG for GC-MS analysis is to replace the active hydrogens on the phenolic hydroxyl groups with less polar, more thermally stable moieties. The most common derivatization technique employed for cannabinoids is silylation .
Silylation involves the introduction of a trimethylsilyl (B98337) (TMS) group, which replaces the active hydrogen of the hydroxyl groups. This process significantly increases the volatility of the cannabinoid and reduces its polarity, leading to improved peak shape and sensitivity. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
Experimental Protocols
Protocol 1: Silylation of Cannabigerol (CBG) for GC-MS Analysis
This protocol outlines the silylation of CBG using BSTFA with 1% TMCS.
Materials:
-
Cannabigerol (CBG) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile, ethyl acetate)
-
GC vials (2 mL) with inserts
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
-
Internal Standard (IS) solution (e.g., CBD-d3), if quantitative analysis is desired
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of CBG in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or ethanol).
-
For calibration standards, prepare a series of dilutions from the stock solution to achieve the desired concentration range (e.g., 0.2 to 2 µg/mL).[1][2]
-
For unknown samples, perform an appropriate extraction to isolate the cannabinoid fraction. The final extract should be evaporated to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried extract or a known volume of the standard solution (evaporated to dryness), add 120 µL of BSTFA with 1% TMCS and 80 µL of anhydrous pyridine.[3]
-
If using an internal standard for quantification, add a known amount at this stage.
-
Cap the vial tightly and vortex briefly to ensure complete dissolution and mixing.
-
Heat the mixture at 60-70°C for 30 minutes.[4]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
A Note on this compound (CBG-diacetate):
CBG-diacetate is a synthetic derivative where the two phenolic hydroxyl groups of CBG are acetylated.[2] Direct GC-MS analysis of acetylated cannabinoids can be challenging as they may be thermally labile and can undergo deacetylation in the hot GC inlet, potentially leading to the detection of the parent cannabinoid (CBG) and inaccurate quantification.[5] While derivatization of the diacetate itself is not a standard procedure (as the reactive sites are already blocked), analysis may involve a hydrolysis step to convert CBG-diacetate back to CBG, followed by the silylation protocol described above. Alternatively, LC-MS/MS is often a more suitable technique for the direct analysis of acetylated cannabinoids.[5]
Data Presentation
Table 1: GC-MS Instrumentation and Conditions for Derivatized Cannabinoid Analysis
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 7000C GC/MS Triple Quadrupole or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature 180°C, ramp to 280°C at 10°C/min, hold for 5 minutes |
| Injection Mode | Splitless (1 µL injection volume) |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 amu (for qualitative analysis) |
| SIM/MRM Ions | For quantitative analysis, specific ions for the derivatized CBG should be selected. |
Note: These are typical conditions and may require optimization for specific instrumentation and applications.
Table 2: Expected Quantitative Data for Silylated CBG
| Analyte | Derivatization | Expected Retention Time | Key Mass Fragments (m/z) of TMS Derivative | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Cannabigerol (CBG) | Silylation (di-TMS) | Varies with GC conditions | M+ at m/z 460, M-15 (loss of CH3) at m/z 445, and other characteristic fragments. | ~0.01 µg/mL[2] | ~0.2 µg/mL[1][2] |
Note: Retention times are highly dependent on the specific GC column and temperature program. The mass fragments provided are for the di-trimethylsilyl derivative of CBG. Silylation of CBG can result in a signal increase of approximately three-fold in GC-MS analysis compared to the underivatized form.[6]
Visualizations
Experimental Workflow
Caption: Workflow for CBG Derivatization and GC-MS Analysis.
Cannabigerol Signaling Pathways
Caption: Simplified CBG Signaling Pathways.
Conclusion
Derivatization, particularly silylation, is a critical step for the robust and sensitive analysis of Cannabigerol by GC-MS. The provided protocol offers a reliable method for converting CBG into a more volatile and thermally stable derivative, thereby improving chromatographic performance and detection limits. While the direct analysis of CBG-diacetate by GC-MS presents challenges, understanding the principles of cannabinoid analysis allows researchers to select appropriate analytical strategies, such as hydrolysis followed by derivatization or alternative techniques like LC-MS. The methodologies and data presented herein serve as a valuable resource for scientists and professionals in the field of cannabinoid research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmabinoid.eu [pharmabinoid.eu]
- 3. future4200.com [future4200.com]
- 4. Novel Synthesis of C-Methylated Phytocannabinoids Bearing Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 6. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cannabigerol Diacetate (CBGDA) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerol (CBG), a non-psychoactive phytocannabinoid, has garnered significant interest for its potential therapeutic properties, including anti-cancer effects.[1][2][3] Its derivative, Cannabigerol diacetate (CBGDA), is a synthetic ester form of CBG. While research on CBGDA is still emerging, it is hypothesized to have similar or potentially enhanced cytotoxic effects on cancer cells. These application notes provide a comprehensive guide to the cell culture protocols required to evaluate the cytotoxicity of CBGDA. The protocols are based on established methods for assessing the cytotoxicity of cannabinoids like CBG and Cannabidiol (CBD).[1][4][5][6]
The described methodologies will enable researchers to determine the concentration-dependent effects of CBGDA on cell viability, proliferation, and the induction of apoptosis. This is a critical step in the preclinical evaluation of CBGDA as a potential anti-cancer agent.
Data Presentation
Table 1: Comparative Cytotoxicity of Cannabigerol (CBG) in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CBG in different cancer cell lines as reported in the literature. This data can serve as a reference for expected potency when testing CBGDA.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| SW480 | Colorectal Cancer | 34.89 | Not Specified | MTT |
| LoVo | Colorectal Cancer | 23.51 | Not Specified | MTT |
| Glioblastoma (patient-derived) | Glioblastoma | 22 - 32 | 48 | Not Specified |
| Glioblastoma Stem Cells | Glioblastoma | 59 | 48 | Not Specified |
| A2780 | Ovarian Carcinoma | 12.3 (24h), 6.8 (48h), 4.5 (72h), 3.5 (96h) | 24, 48, 72, 96 | MTT |
| A2780/CP70 (cisplatin-resistant) | Ovarian Carcinoma | Not Specified | Not Specified | MTT |
| HT-29 | Colorectal Adenocarcinoma | ~30 | 24 | MTT |
Note: Data for CBGDA is not yet widely available. The IC50 values for CBG are presented as a proxy. Researchers should determine the IC50 of CBGDA empirically.
Experimental Protocols
Cell Line Selection and Maintenance
1.1. Cell Lines: A panel of cancer cell lines relevant to the research focus should be selected. Examples include:
A non-cancerous cell line (e.g., human fibroblasts) should be included as a control to assess selective cytotoxicity.
1.2. Culture Conditions:
-
Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.[1]
-
Regularly check for mycoplasma contamination.
Preparation of this compound (CBGDA)
2.1. Stock Solution:
-
Dissolve CBGDA in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM).[1]
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
2.2. Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the CBGDA stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment.
-
The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[8] A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][5]
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of CBGDA. Include vehicle-only controls.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[6]
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][5]
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9][10]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[11]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of CBGDA for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in a commercial Annexin V-FITC/PI apoptosis detection kit.[1]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the stained cells by flow cytometry.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing CBGDA cytotoxicity.
Postulated Signaling Pathway for CBG-Induced Apoptosis
Caption: Putative CBG-induced apoptotic pathway.
References
- 1. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Meta-Analysis of Cannabigerol Effects on Breast Cancer Tissue Cells" by Ashley Snell [digscholarship.unco.edu]
- 3. Cannabigerol Is a Potential Therapeutic Agent in a Novel Combined Therapy for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabigerol Treatment Shows Antiproliferative Activity and Causes Apoptosis of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the cytotoxicity induced by cannabinoids on human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evidence of Selective Pro-Apoptotic Action of the Pure Cannabidiol and Cannabidiol-Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cannabigerol Diacetate in Neuroinflammatory Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, such as microglia and astrocytes, leads to the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, contributing to neuronal damage and disease progression. Cannabigerol (CBG), a non-psychotropic phytocannabinoid, has demonstrated significant anti-inflammatory and neuroprotective properties in preclinical studies. Its synthetic derivative, Cannabigerol diacetate (CBGDA), is hypothesized to offer enhanced bioavailability and potency, making it a compelling candidate for therapeutic development.
This document provides detailed application notes and protocols for the investigation of CBGDA in neuroinflammatory models. Due to the limited direct research on CBGDA, this guide leverages the extensive data available for its parent compound, CBG, to propose experimental designs and outline potential mechanisms of action for CBGDA.
Part 1: Cannabigerol (CBG) as a Foundation for CBGDA Research
The anti-neuroinflammatory effects of CBG are well-documented and provide a strong basis for investigating its acetylated form.
Mechanism of Action of CBG in Neuroinflammation
CBG is believed to exert its anti-inflammatory effects through multiple pathways:
-
Inhibition of Pro-inflammatory Cytokine Release: CBG has been shown to reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interferon-gamma (IFN-γ).
-
Modulation of Inflammatory Signaling Pathways: CBG can influence critical signaling cascades involved in the inflammatory response, including the NF-κB pathway.
-
Reduction of Oxidative Stress: By enhancing the expression of antioxidant proteins like Nrf-2 and reducing levels of reactive oxygen species, CBG helps mitigate oxidative damage to neuronal cells.
-
Interaction with Cannabinoid Receptors: While CBG has a low affinity for CB1 and CB2 receptors, it may act as a partial agonist and modulate the endocannabinoid system.
Quantitative Data Summary for CBG in Neuroinflammatory Models
The following table summarizes key quantitative findings from preclinical studies on CBG. This data serves as a benchmark for evaluating the potential enhanced efficacy of CBGDA.
| Model Type | Cell/Animal Model | Treatment | Key Findings | Reference |
| In Vitro Neuroinflammation | LPS-stimulated RAW 264.7 macrophages co-cultured with NSC-34 motor neurons | CBG pre-treatment | Reduced loss of cell viability; Decreased IL-1β, TNF-α, IFN-γ protein levels. | [1][2] |
| In Vitro Oxidative Stress | Rat CTX-TNA2 astrocytes exposed to H₂O₂ | CBG (1 nM) | Protected cells from oxidative damage. | |
| In Vivo Huntington's Disease Model | 3-nitropropionate (3NP)-induced mice | CBG (10 mg/kg, i.p.) | Improved motor deficits; Reduced microgliosis and inflammatory markers. | [2] |
| In Vivo Alzheimer's Disease Model | Rat model | CBG treatment | Lowered levels of TNF-α and IL-1β in the hippocampus and cerebral cortex. | [3][4] |
Experimental Protocols for CBG in Neuroinflammatory Models
This protocol is adapted from studies investigating the neuroprotective effects of CBG against inflammation induced by lipopolysaccharide (LPS).
Objective: To assess the anti-inflammatory and neuroprotective effects of a test compound (CBG or CBGDA) on neuronal cells exposed to inflammatory mediators from activated microglia.
Materials:
-
BV-2 murine microglial cells
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (CBG or CBGDA) dissolved in a suitable vehicle (e.g., DMSO)
-
MTT assay kit for cell viability
-
ELISA kits for TNF-α and IL-1β
-
Griess Reagent for nitric oxide measurement
Procedure:
-
Cell Culture: Culture BV-2 and SH-SY5Y cells separately in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Microglial Activation: Seed BV-2 cells in a 24-well plate. Once confluent, treat the cells with 100 ng/mL LPS for 24 hours to induce an inflammatory response.
-
Preparation of Conditioned Media: Collect the culture supernatant (conditioned media) from the LPS-stimulated BV-2 cells. This media will contain pro-inflammatory mediators.
-
Neuronal Cell Treatment: Seed SH-SY5Y cells in a 96-well plate. After 24 hours, replace the culture medium with the conditioned media from the activated BV-2 cells.
-
Compound Administration: Treat the SH-SY5Y cells with various concentrations of the test compound (CBG or CBGDA) for 24 hours. Include a vehicle control group.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay to quantify the viability of the SH-SY5Y cells.
-
-
Assessment of Anti-inflammatory Effects:
-
Cytokine Measurement: Measure the levels of TNF-α and IL-1β in the culture supernatant using ELISA kits.
-
Nitric Oxide Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of nitric oxide production.
-
Objective: To evaluate the in vivo anti-neuroinflammatory efficacy of a test compound (CBG or CBGDA).
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
Test compound (CBG or CBGDA)
-
Saline solution
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-1β (for brain tissue)
-
Immunohistochemistry reagents (Iba1 for microglia, GFAP for astrocytes)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the mice into the following groups: Control (saline + vehicle), LPS (LPS + vehicle), and LPS + Test Compound (LPS + CBG or CBGDA at various doses).
-
Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection one hour before the LPS challenge.
-
Induction of Neuroinflammation: Administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response that leads to neuroinflammation. Administer saline to the control group.
-
Tissue Collection: At a specified time point (e.g., 24 hours) after LPS administration, euthanize the mice and perfuse with cold PBS. Collect the brains.
-
Biochemical Analysis:
-
Homogenize one hemisphere of the brain and measure the levels of TNF-α and IL-1β using ELISA.
-
-
Immunohistochemical Analysis:
-
Fix the other hemisphere in 4% paraformaldehyde and prepare brain sections for immunohistochemistry.
-
Stain for Iba1 to assess microglial activation and GFAP to assess astrocytic reactivity.
-
Signaling Pathways and Visualization
The following diagrams illustrate the known and hypothesized signaling pathways involved in the anti-neuroinflammatory action of cannabinoids.
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CBG [label="CBG", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Neuroinflammation [label="Neuroinflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Antioxidant Response", fillcolor="#FFFFFF", fontcolor="#202124"]; Neuronal_Damage [label="Neuronal Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> NFkB; NFkB -> Pro_inflammatory_Cytokines; Pro_inflammatory_Cytokines -> Neuroinflammation; Neuroinflammation -> Neuronal_Damage; Oxidative_Stress -> Neuronal_Damage; CBG -> NFkB [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; CBG -> Oxidative_Stress [label="Reduces", color="#EA4335", style=dashed, arrowhead=tee]; CBG -> Nrf2 [label="Activates", color="#34A853"]; Nrf2 -> Antioxidant_Response; }
Caption: Known signaling pathway of CBG in reducing neuroinflammation.// Nodes BV2_Culture [label="1. Culture BV-2\nMicroglial Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; LPS_Stimulation [label="2. Stimulate with LPS\n(100 ng/mL, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Conditioned_Media [label="3. Collect Conditioned Media", fillcolor="#F1F3F4", fontcolor="#202124"]; SHSY5Y_Culture [label="4. Culture SH-SY5Y\nNeuronal Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="5. Treat with Conditioned Media\n+ CBG/CBGDA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="6. Analyze Endpoints\n(24h post-treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Viability [label="Cell Viability (MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cytokines [label="Cytokine Levels (ELISA)", fillcolor="#FFFFFF", fontcolor="#202124"]; NO [label="Nitric Oxide (Griess)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges BV2_Culture -> LPS_Stimulation; LPS_Stimulation -> Conditioned_Media; SHSY5Y_Culture -> Treatment; Conditioned_Media -> Treatment; Treatment -> Analysis; Analysis -> Viability; Analysis -> Cytokines; Analysis -> NO; }
Caption: Experimental workflow for the in vitro neuroinflammation model.Part 2: Proposed Application of this compound (CBGDA) in Neuroinflammatory Models
While direct experimental data for CBGDA is not yet available, its chemical structure as a di-acetylated form of CBG suggests several potential advantages.
Hypothesized Advantages of CBGDA
-
Increased Bioavailability: Acetylation can increase the lipophilicity of a compound, potentially enhancing its ability to cross the blood-brain barrier. This could lead to higher concentrations of the active compound in the central nervous system.
-
Prodrug Effect: CBGDA may act as a prodrug, being metabolized in the body to release CBG. This could result in a more sustained release profile and prolonged therapeutic effect compared to direct administration of CBG.
-
Enhanced Potency: The increased penetration into the brain and potentially altered pharmacokinetics could lead to greater anti-inflammatory and neuroprotective effects at lower doses compared to CBG.
Proposed Experimental Protocols for CBGDA
The protocols outlined for CBG can be directly adapted for the investigation of CBGDA. A key aspect of these initial studies should be a head-to-head comparison with CBG to determine if the di-acetylated form offers superior efficacy.
Objective: To compare the potency of CBG and CBGDA in reducing neuroinflammation in a cellular model.
Procedure:
-
Follow the steps outlined in Protocol 1 .
-
In the "Compound Administration" step, create parallel treatment groups for CBG and CBGDA across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Data Analysis:
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for both compounds for the reduction of pro-inflammatory cytokines (TNF-α, IL-1β) and nitric oxide.
-
Calculate the EC₅₀ (half-maximal effective concentration) for both compounds for the protection of neuronal cell viability.
-
A lower IC₅₀ or EC₅₀ for CBGDA would indicate greater potency.
-
Proposed Signaling Pathway for CBGDA
The following diagram illustrates the hypothesized mechanism of action for CBGDA, incorporating its potential as a prodrug.
// Nodes CBGDA [label="CBGDA\n(Administered)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Metabolism [label="Metabolism\n(Deacetylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; CBG_active [label="CBG\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Target_Pathways [label="Target Pathways\n(NF-κB, Nrf-2, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Therapeutic_Effect [label="Anti-neuroinflammatory\n& Neuroprotective Effects", fillcolor="#FFFFFF", fontcolor="#202124"]; BBB [label="Blood-Brain Barrier", style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges CBGDA -> BBB [label="Enhanced\nPenetration"]; BBB -> Metabolism; Metabolism -> CBG_active; CBG_active -> Target_Pathways; Target_Pathways -> Therapeutic_Effect; }
Caption: Hypothesized prodrug mechanism of CBGDA.Conclusion
This compound (CBGDA) represents a promising, yet under-investigated, therapeutic candidate for neuroinflammatory disorders. The established anti-inflammatory and neuroprotective profile of its parent compound, CBG, provides a solid rationale for the exploration of CBGDA. The experimental protocols and conceptual frameworks presented in this document are intended to guide researchers in the systematic evaluation of CBGDA's potential. Future studies should focus on confirming the hypothesized benefits of enhanced bioavailability and potency, and on elucidating the precise mechanisms by which CBGDA modulates neuroinflammatory processes. Such research will be crucial in determining the clinical viability of CBGDA as a novel treatment for a range of debilitating neurodegenerative diseases.
References
Application Notes and Protocols for CBG-Diacetate as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper use of Cannabigerol-diacetate (CBG-diacetate) as an analytical reference standard in various scientific applications. CBG-diacetate is a derivative of cannabigerol (B157186) (CBG), a non-psychoactive cannabinoid from the Cannabis sativa plant. As an acetylated form, CBG-diacetate offers potential advantages in terms of stability and bioavailability, making it a compound of interest in research and drug development.[1] Accurate quantification of cannabinoids is crucial for quality control, regulatory compliance, and advancing pharmaceutical research.[2]
Product Information and Physical Properties
CBG-diacetate is supplied as a certified reference material (CRM) to ensure the accuracy and reliability of analytical measurements.
Table 1: Physical and Chemical Properties of CBG-Diacetate
| Property | Value | Reference |
| Chemical Name | Cannabigerol-diacetate | [3] |
| Synonym | CBG diacetate | [3] |
| CAS Number | 1040411-87-7 | [3] |
| Molecular Formula | C₂₅H₃₆O₄ | [3] |
| Formula Weight | 400.6 g/mol | [3] |
| Purity | ≥95% | [3] |
| Formulation | Typically a solution in a certified solvent (e.g., 10 mg/mL in acetonitrile) or as a neat solid. | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 1 year at -20°C | [3] |
Handling and Storage
Proper handling and storage of the CBG-diacetate reference standard are critical to maintain its integrity and ensure accurate analytical results.
-
Storage: The reference standard should be stored at -20°C in its original, unopened packaging until use.[3]
-
Handling: Before use, allow the vial to warm to room temperature to prevent condensation. Use calibrated equipment for all transfers.
-
Solution Preparation: If the standard is provided as a solid, use high-purity solvents (e.g., HPLC-grade acetonitrile (B52724) or methanol) to prepare stock and working solutions.
Application in Analytical Methods
CBG-diacetate is intended for use as a reference standard in qualitative and quantitative analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a common technique for the analysis of cannabinoids.[4] A validated HPLC-UV method can be used for the accurate quantification of CBG-diacetate.
Table 2: Typical HPLC-UV Method Parameters for Cannabinoid Analysis
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 220 nm or 280 nm |
-
Standard Preparation:
-
Prepare a stock solution of CBG-diacetate (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Extract the cannabinoids using a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge and filter the extract through a 0.22 µm syringe filter.
-
Dilute the filtered extract to a concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the CBG-diacetate peak in the chromatogram based on the retention time of the reference standard.
-
Quantify the amount of CBG-diacetate in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of cannabinoids. Due to the high temperatures used in GC, derivatization of cannabinoids is often performed to improve their thermal stability and chromatographic behavior. However, as CBG-diacetate is already acetylated, it may be analyzed directly, though derivatization of other cannabinoids in the sample may still be necessary.
Table 3: Typical GC-MS Method Parameters for Cannabinoid Analysis
| Parameter | Recommended Conditions |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
-
Standard and Sample Preparation:
-
Prepare standard solutions and sample extracts as described for the HPLC-UV method. An internal standard (e.g., CBG-d9) should be added to all standards and samples for improved accuracy.[5]
-
-
Derivatization (Optional but Recommended for other cannabinoids):
-
Evaporate a known volume of the extract or standard solution to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized (or underivatized) standards and samples into the GC-MS system.
-
-
Data Analysis:
-
Identify CBG-diacetate by its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for the structural elucidation and purity assessment of reference standards. ¹H and ¹³C NMR spectra of CBG-diacetate can be used to confirm its chemical structure.
Table 4: NMR Parameters for Structural Confirmation
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (CD₃OD) |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the CBG-diacetate reference standard (typically 5-10 mg).
-
Dissolve in an appropriate deuterated solvent in a clean NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in complete signal assignment.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction, and referencing).
-
Assign the proton and carbon signals to the molecular structure of CBG-diacetate. Compare the obtained spectra with known data for CBG and related compounds to confirm the presence of the diacetate groups.
-
Context: The Endocannabinoid System
The analytical determination of cannabinoids like CBG and its derivatives is important for understanding their physiological effects. These compounds interact with the endocannabinoid system (ECS), a complex cell-signaling system that plays a role in regulating a range of functions and processes.
Logical Use of an Analytical Reference Standard
The use of a certified reference standard is fundamental to achieving accurate and reproducible analytical results. The following diagram illustrates the logical relationship in its application.
References
Application Notes and Protocols for the Synthesis and Evaluation of Cannabigerol Diacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of cannabigerol (B157186) (CBG) diacetate derivatives and protocols for their evaluation in structure-activity relationship (SAR) studies. This document is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Cannabigerol (CBG), a non-psychoactive phytocannabinoid, has garnered significant interest for its therapeutic potential, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2] Chemical modification of the CBG scaffold is a key strategy for optimizing its pharmacological profile. Acetylation of the two phenolic hydroxyl groups to form cannabigerol diacetate (CBG diacetate) and its derivatives can alter physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. While esters of cannabinoids may be inactive in vitro, they can undergo hydrolysis in vivo to release the active phenolic compounds.[3] This document details the synthesis of these derivatives and outlines protocols for assessing their biological activity to establish a structure-activity relationship.
Synthesis of this compound Derivatives
The synthesis of CBG diacetate derivatives involves the acetylation of the corresponding CBG analogue. A general and effective method for this transformation is the use of acetic anhydride (B1165640) with a base catalyst, such as pyridine (B92270).
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of cannabigerol (CBG) to yield this compound.
Materials:
-
Cannabigerol (CBG)
-
Acetic anhydride
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cannabigerol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add pyridine (2.5 eq) followed by the slow, dropwise addition of acetic anhydride (2.2 eq) at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of this compound Derivatives Workflow
Caption: Workflow for the synthesis of this compound.
Structure-Activity Relationship (SAR) Studies
The primary goal of synthesizing CBG diacetate derivatives is to investigate how modifications to the parent CBG structure influence its biological activity. Key aspects to consider in SAR studies include the length and branching of the alkyl side chain and modifications to the geranyl group. An increase in the number of carbon atoms in the alkyl side chain of cannabinoids generally leads to an increase in affinity and potency at cannabinoid receptors.[4]
Quantitative Data
Currently, there is a limited amount of publicly available quantitative SAR data specifically for this compound derivatives. However, data for the parent compound, CBG, provides a baseline for comparison.
Table 1: In Vitro Activity of Cannabigerol (CBG)
| Target/Assay | Activity | IC₅₀/EC₅₀/Kᵢ | Reference |
| Anti-cholinesterase (AChE) | Inhibition | 1.04 ± 0.02 mM | [5] |
| Anti-cholinesterase (BChE) | Inhibition | 1.88 ± 0.11 mM | [5] |
| Antitumoral (Skin Melanoma) | Cytotoxicity | 31.30 µM | [1] |
| Antitumoral (Mouth Epidermal Carcinoma) | Cytotoxicity | 31 µM (MMT assay) | [1] |
| Antitumoral (Mouth Epidermal Carcinoma) | Cytotoxicity | 77 µM (SRB assay) | [1] |
Experimental Protocols for Biological Evaluation
To establish a comprehensive SAR, the synthesized CBG diacetate derivatives should be evaluated in a panel of in vitro assays.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., breast, colon, lung)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized CBG diacetate derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the CBG diacetate derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol assesses the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
Synthesized CBG diacetate derivatives (dissolved in DMSO)
-
Griess reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the CBG diacetate derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value for NO inhibition.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of CBG diacetate derivatives.
Signaling Pathways
The biological effects of cannabinoids are often mediated through complex signaling pathways. CBG has been shown to interact with various receptors beyond the classical cannabinoid receptors (CB1 and CB2), including PPARγ and TRP channels.[1][4] The anti-inflammatory effects of CBG may be mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and NF-κB signaling pathways.[2]
Simplified JAK/STAT/NF-κB Signaling Pathway
References
- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Effects Induced by Cannabidiol and Cannabigerol in Rat CTX-TNA2 Astrocytes and Isolated Cortexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Cannabigerol Diacetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Cannabigerol diacetate (CBGA-diacetate), focusing on troubleshooting common issues and optimizing reaction yields. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the acetylation of cannabinoids and other phenolic compounds.
Materials:
-
Cannabigerol (CBG)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or solvent-free)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cannabigerol (1 equivalent) in a minimal amount of anhydrous solvent. If performing a solvent-free reaction, proceed to the next step.
-
Reagent Addition: Add the catalyst, such as pyridine (2-3 equivalents) or a catalytic amount of DMAP (0.1 equivalents). Stir the mixture until the catalyst is fully dissolved. Cool the mixture in an ice bath.
-
Acetylation: Slowly add acetic anhydride (2.5-3 equivalents) to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and finally, brine. This removes unreacted acetic anhydride and the catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product using flash column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.[1]
Data Presentation
Table 1: Typical Yields for Cannabigerol (CBG) Synthesis (Precursor)
| Starting Materials | Catalyst/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Olivetol and Geraniol | Acidic Alumina | Toluene | 110 | 8 | 49-57 | [2] |
| Olivetol and Geraniol | p-Toluenesulfonic acid (pTSA) | Toluene | Room Temp | - | ~40 | [3] |
| Olivetol and Geraniol derivative | Boron trifluoride etherate | Dichloromethane | 0 to RT | - | ~40 | [3] |
| Substituted resorcinols and Geraniol | Acidic Alumina | Hexanes | Reflux + 5°C | 24 | Not specified | [4] |
Table 2: Example Yields for Acetylation of Phenolic Compounds
| Phenolic Compound | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenols | Acetic anhydride | TiO₂/SO₄²⁻ | Cyclohexane | Reflux | 0.33 | Excellent | [5] |
| Phenols | Acetic anhydride | Sodium Bicarbonate | Ethyl Acetate | Room Temp | 24 | Good to Excellent | [6] |
| Resorcinol | Phenylacetyl chloride | Clay (KS) | 1,2-dichloroethane | - | 3 | ~20 (C-acylation) | [7] |
| Resorcinol | Acetic acid | Methane sulfonic acid | Acetic acid | 130 | 1 | 90.5 (di-acetylation) | [8][9] |
Visualizations
Caption: Experimental Workflow for CBGA-Diacetate Synthesis.
Caption: Troubleshooting Logic for Low Yield.
Troubleshooting Guide
Q1: My reaction is very slow or does not go to completion. What can I do to improve the conversion?
A1: Incomplete acetylation is a common issue. Consider the following troubleshooting steps:
-
Increase Reaction Time and/or Temperature: Phenolic hydroxyl groups can be less reactive. Extending the reaction time or gently heating the mixture may be necessary.[10]
-
Use a More Effective Catalyst: While pyridine is a common base catalyst, 4-(Dimethylamino)pyridine (DMAP) is a much more potent acylation catalyst and can be used in smaller, catalytic amounts.[11]
-
Check Reagent Quality: Ensure that your acetic anhydride is fresh and has not been hydrolyzed to acetic acid. Use anhydrous solvents to prevent unwanted side reactions.
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: The primary side reactions in the acetylation of phenols include:
-
Mono-acetylation: If the reaction is incomplete, you may have a significant amount of mono-acetylated CBG. To minimize this, use a slight excess of acetic anhydride and ensure the reaction goes to completion.
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidation.[12]
-
Hydrolysis: The diacetate product can be hydrolyzed back to the monoacetate or starting material during the aqueous workup. Minimize the time the reaction mixture is in contact with water and use a mild base like sodium bicarbonate for washing.[5][13][14]
Q3: My final product is an oil and difficult to purify. What are some strategies for purification?
A3: Crude cannabinoid acetates can be oily due to residual solvents or impurities.
-
Thorough Workup: Ensure all acidic and basic residues are removed during the washing steps.
-
Column Chromatography: Flash column chromatography is an effective method for purifying acetylated cannabinoids.[1] Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) to achieve optimal separation.
-
Distillation: For larger scale reactions, distillation under reduced pressure can be used to purify the product, similar to methods used for THC-O-acetate.[12]
Q4: The yield of my reaction is consistently low. What are the key factors to focus on for optimization?
A4: To optimize the yield, consider the following:
-
Catalyst Choice: As mentioned, DMAP is a highly effective catalyst for acylation.[11]
-
Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess of acetic anhydride is generally recommended.
-
Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup.[10]
-
Inert Atmosphere: Protecting the reaction from air and moisture is crucial to prevent degradation of the starting material and product.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the acetylation of Cannabigerol?
A1: While pyridine is commonly used, 4-(Dimethylamino)pyridine (DMAP) is a superior catalyst for the acylation of alcohols and phenols due to its higher nucleophilicity.[11] It is typically used in catalytic amounts (0.05-0.2 equivalents) along with a stoichiometric base like triethylamine (B128534) or pyridine to neutralize the acetic acid byproduct.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the acetylation reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, you should see the disappearance of the starting CBG spot and the appearance of a new, less polar spot corresponding to the diacetate product. HPLC provides a more quantitative measure of the conversion.[15]
Q3: How stable is this compound? How should I store it?
Q4: What analytical techniques are suitable for characterizing the final product?
A4: The structure and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.[17][18]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the diacetate product.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or MS detector can be used to assess the purity of the final product.[15]
Q5: Can I use acetyl chloride instead of acetic anhydride?
A5: Yes, acetyl chloride can also be used as an acetylating agent. However, it is generally more reactive and produces hydrochloric acid (HCl) as a byproduct, which can be corrosive and may require a non-nucleophilic base to scavenge. Acetic anhydride is often preferred for its ease of handling and less corrosive byproduct (acetic acid).
References
- 1. restek.com [restek.com]
- 2. Effect of Na + and K + on the cucurbituril-mediated hydrolysis of a phenyl acetate - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00772J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pangea.stanford.edu [pangea.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. future4200.com [future4200.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Shift Toward Stability Testing for Cannabis Products - Cannabis Industry Journal [cannabisindustryjournal.com]
- 16. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cannabigerol Diacetate (CBGA-d) Stability and Degradation
Welcome to the technical support center for Cannabigerol diacetate (CBGA-d). This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the degradation of CBGA-d in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBGA-d)?
A1: this compound (CBGA-d) is a synthetic derivative of Cannabigerol (CBG). The two phenolic hydroxyl groups of CBG are converted to acetate (B1210297) esters. This modification is often used to protect the hydroxyl groups during chemical synthesis.[1]
Q2: What are the primary degradation pathways for CBGA-d in solution?
A2: The primary degradation pathway for CBGA-d in solution is the hydrolysis of the acetate ester groups. This process typically occurs in a stepwise manner, first yielding a monoacetate intermediate and then fully hydrolyzing to Cannabigerol (CBG). This reaction can be catalyzed by the presence of acids or bases.[2][3][4][5] Once CBG is formed, it can undergo further degradation.
Q3: What are the likely degradation products of CBGA-d?
A3: Based on the chemical structure of CBGA-d and the known stability of cannabinoids, the expected degradation products include:
-
Cannabigerol monoacetate: An intermediate product where only one of the two acetate groups has been hydrolyzed.
-
Cannabigerol (CBG): The fully hydrolyzed product.[1]
-
Acetic Acid: A byproduct of the hydrolysis reaction.
-
Further CBG Degradants: Once CBG is formed, it can degrade further under specific conditions to products such as Cannabichromene (CBC), Cannabicyclol (CBL) under thermal stress, and Cannabigerol-quinone (CBGQ) under oxidative conditions.[6][7][8][9]
Q4: What environmental factors can accelerate the degradation of CBGA-d?
A4: Similar to other cannabinoids, the stability of CBGA-d in solution is influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the acetate groups.[2][3][4]
-
Temperature: Elevated temperatures can increase the rate of hydrolysis and promote the thermal degradation of the resulting CBG.[7][9][10]
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of many cannabinoids.[11][12][13]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of quinone-type degradation products from the hydrolyzed CBG.[6][8]
-
Solvent: The type of solvent used can influence the stability of the compound.
Q5: How can I monitor the degradation of CBGA-d in my experiments?
A5: The degradation of CBGA-d can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][14][15] These methods allow for the separation and quantification of the parent compound (CBGA-d) and its degradation products over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of CBGA-d peak in chromatogram | The solution pH may be too acidic or basic, accelerating hydrolysis. The storage temperature may be too high. | Buffer your solution to a neutral pH if compatible with your experimental design. Store solutions at refrigerated temperatures (2-8 °C) and protect from light. Prepare fresh solutions before use. |
| Appearance of new, unexpected peaks in the chromatogram | These are likely degradation products. Early eluting peaks could be more polar compounds like CBG, while later eluting peaks could be other cannabinoids. | Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification. Compare the retention times with available reference standards for potential degradation products like CBG and CBC. |
| Solution turning a yellow or brownish color | This may indicate the formation of oxidative degradation products, such as quinones. | Prepare solutions in solvents that have been degassed to remove dissolved oxygen. Consider adding an antioxidant if it does not interfere with your experiment. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between experiments | This could be due to variations in solution preparation, storage conditions, or the age of the CBGA-d stock material. | Standardize all experimental parameters, including solvent, pH, temperature, and light exposure. Use a fresh batch of CBGA-d if possible and perform a purity check before starting a new set of experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (CBGA-d)
This protocol outlines a forced degradation study to intentionally degrade CBGA-d under various stress conditions to identify potential degradation products and assess its stability.
1. Materials and Reagents:
-
This compound (CBGA-d)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV or LC-MS system
2. Stock Solution Preparation:
-
Prepare a stock solution of CBGA-d in methanol at a concentration of 1 mg/mL.
3. Stress Conditions: (Inspired by forced degradation studies on other cannabinoids[14])
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and store at room temperature, protected from light.
-
Thermal Stress: Incubate an aliquot of the stock solution (in methanol) at 60°C.
-
Photolytic Stress: Expose an aliquot of the stock solution to a UV lamp or direct sunlight at room temperature.
-
Control: Keep an aliquot of the stock solution in methanol at 4°C, protected from light.
4. Time Points:
-
Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
5. Analytical Method (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable gradient (e.g., 70% B, increasing to 95% B over 15 minutes) to ensure separation of the non-polar CBGA-d and its more polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 270 nm
6. Data Analysis:
-
Monitor the decrease in the peak area of CBGA-d and the increase in the peak areas of any new products over time.
-
If using LC-MS, determine the m/z of the degradation products to confirm their identity.
Data Presentation
Table 1: Representative Quantitative Data from a Forced Degradation Study of CBGA-d
The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.
| Stress Condition | Time (hours) | CBGA-d Remaining (%) | CBG Monoacetate (%) | CBG (%) | Other Degradants (%) |
| Control (4°C, dark) | 48 | 99.5 | < 0.1 | < 0.1 | < 0.1 |
| Acid (0.1 M HCl, 60°C) | 24 | 15.2 | 35.8 | 45.3 | 3.7 |
| Base (0.1 M NaOH, 60°C) | 8 | 5.7 | 20.1 | 70.5 | 3.7 |
| Oxidative (3% H₂O₂, RT) | 48 | 85.3 | 5.1 | 8.2 | 1.4 (likely CBGQ) |
| Thermal (60°C) | 48 | 70.1 | 15.4 | 12.3 | 2.2 (likely CBC/CBL) |
| Photolytic (UV light, RT) | 48 | 90.2 | 4.3 | 5.1 | 0.4 |
Visualizations
Hypothesized Degradation Pathway of this compound (CBGA-d)
References
- 1. Analytical methods for the retrieval and interpretation of continuous glucose monitoring data in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution [mdpi.com]
- 13. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of CBG-Diacetate in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor aqueous solubility of Cannabigerol-diacetate (CBG-diacetate) in bioassays.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: CBG-Diacetate Precipitates Immediately Upon Addition to Aqueous Culture Media
-
Question: I dissolved my CBG-diacetate in a stock solvent, but it precipitates instantly when I add it to my cell culture medium. What's happening and how can I fix it?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock is rapidly diluted into an aqueous medium where it is poorly soluble.[1] Here are the likely causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing.[1] |
| High Final Concentration | The final concentration of CBG-diacetate in your assay exceeds its aqueous solubility limit. | Decrease the final working concentration of CBG-diacetate. It is crucial to determine the maximum soluble concentration by performing a solubility test prior to your main experiment. |
| Low Temperature of Media | The solubility of many compounds, including CBG-diacetate, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| High Stock Concentration | Using an extremely concentrated stock solution can exacerbate the precipitation issue upon dilution. | Try lowering the concentration of your stock solution. This will require adding a larger volume to your media, so be mindful of the final solvent concentration. |
Issue 2: My CBG-Diacetate Solution Appears Cloudy or Forms a Precipitate Over Time in the Incubator
-
Question: My CBG-diacetate solution was clear when I prepared it, but after a few hours in the incubator, it has become cloudy. What should I do?
-
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Media Component Interaction | Components in the cell culture medium, such as salts and proteins in serum, can interact with CBG-diacetate, reducing its solubility over time.[2] | Test the solubility of CBG-diacetate in a simpler buffered saline solution (like PBS) to see if media components are the issue.[1] If so, consider using a serum-free medium for the duration of the compound treatment if your cell line can tolerate it. |
| Evaporation of Media | In long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, including CBG-diacetate, pushing it beyond its solubility limit.[1] | Ensure proper humidification of your incubator. For long-term assays, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. |
| pH Shift in Media | The pH of the culture medium can change over time due to cellular metabolism, which can affect the solubility of your compound. | Ensure your medium contains a stable buffering system (e.g., HEPES) if not already present. Monitor the pH of your medium during the experiment. |
| Compound Instability | CBG-diacetate may not be stable in the aqueous environment of the culture medium for extended periods, leading to degradation and precipitation. | Assess the stability of CBG-diacetate in your specific medium over your experimental time course. This can be done by preparing a solution, incubating it under the same conditions as your experiment, and analyzing the concentration of the compound at different time points using a suitable analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve CBG-diacetate for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving cannabinoids like CBG-diacetate for in vitro bioassays. However, it is crucial to keep the final concentration of DMSO in your cell culture low, as it can be toxic to cells.
Q2: What is a safe concentration of DMSO for my cells?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[3] However, some sensitive cell lines, especially primary cells, may be affected by concentrations as low as 0.1%.[3] It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.[4]
Q3: I am still seeing precipitation even after troubleshooting. What other methods can I try to solubilize CBG-diacetate?
A3: If direct dissolution in a solvent like DMSO is not sufficient, you can explore more advanced formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like CBG-diacetate, forming a water-soluble inclusion complex.[5][6]
-
Lipid-Based Nanoemulsions: These formulations use lipids and surfactants to create tiny, stable droplets of CBG-diacetate dispersed in an aqueous phase, which can improve solubility and cellular uptake.[7]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate CBG-diacetate into nanoparticles, providing a stable and soluble formulation.
Q4: Can I use sonication to help dissolve my CBG-diacetate?
A4: Yes, brief sonication can help to break up small particles and aid in the dissolution of CBG-diacetate in your stock solvent.[3] However, be cautious with sonication as excessive energy can potentially degrade the compound.
Quantitative Data Summary
The following tables provide a summary of solubility and cytotoxicity data for cannabinoids and common solvents to aid in experimental design.
Table 1: Solubility of Cannabinoids in Common Solvents
| Compound | Solvent | Solubility | Reference |
| CBG-diacetate | Acetonitrile | 10 mg/mL | [8] |
| Cannabigerol (CBG) | DMSO | 31.65 mg/mL (~100 mM) | |
| Cannabigerol (CBG) | Ethanol (B145695) | 31.65 mg/mL (~100 mM) | |
| Cannabidiol (CBD) | Water | 0.1 µg/mL | [5] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture and Observed Cytotoxicity
| Cell Line | DMSO Concentration | Observation | Reference |
| Most Cell Lines | < 0.1% | Generally considered safe. | [3] |
| Most Cell Lines | < 0.5% | Tolerated by many robust cell lines. | [3] |
| MCF-7 | 0.3125% | Increased sensitivity, with a reduction in cell viability of over 30% after 48 hours. | [9] |
| HepG2, Huh7, HT29, SW480, MDA-MB-231 | 0.3125% | Minimal cytotoxicity. | [4] |
| Primary Cells | < 0.1% | Recommended due to higher sensitivity. | [3] |
Experimental Protocols
Protocol 1: Solubilization of CBG-Diacetate using DMSO
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of CBG-diacetate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate in a water bath.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can prepare a 10 mM stock in DMSO. Then, create a 1:100 intermediate dilution in pre-warmed media (to 100 µM), and finally, a 1:10 dilution of the intermediate into your final culture volume.
-
-
Prepare the Final Working Solution:
-
While gently vortexing the pre-warmed media, add the required volume of the CBG-diacetate stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Always include a vehicle control in your experiments (media with the same final concentration of DMSO without the compound).
-
Protocol 2: Solubilization of CBG-Diacetate using Cyclodextrins (Based on Cannabinoid Protocols)
-
Preparation of the Cyclodextrin (B1172386) Solution:
-
Prepare a stock solution of a suitable cyclodextrin (e.g., methyl-β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in distilled water (e.g., 10-20 mM).[10]
-
Sterilize the cyclodextrin solution by filtering it through a 0.22 µm filter.
-
-
Complexation of CBG-Diacetate with Cyclodextrin:
-
Prepare a concentrated stock of CBG-diacetate in a small amount of a volatile organic solvent like ethanol.
-
Add the ethanolic CBG-diacetate solution to the aqueous cyclodextrin solution. The molar ratio of CBG-diacetate to cyclodextrin will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.[10]
-
Mix the solution vigorously (e.g., by vortexing or in a shaker) at room temperature for several hours (e.g., 24-48 hours) to allow for the formation of the inclusion complex.[10]
-
-
Removal of Organic Solvent and Preparation of Final Solution:
-
If a volatile solvent like ethanol was used, it can be removed by methods such as freeze-drying or evaporation under a stream of nitrogen.
-
The resulting aqueous solution (or reconstituted powder after freeze-drying) containing the CBG-diacetate-cyclodextrin complex can then be diluted in your cell culture medium.
-
It is important to run a vehicle control with the cyclodextrin alone to account for any effects of the cyclodextrin on your cells.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. lifetein.com [lifetein.com]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of CBG-Diacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of cannabigerol-diacetate (CBG-diacetate) from reaction impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude CBG-diacetate reaction mixture?
A1: Following the acetylation of cannabigerol (B157186) (CBG), your crude product will likely contain a mixture of the desired CBG-diacetate, unreacted starting material, and partially reacted intermediates. The primary impurities to consider are:
-
Unreacted Cannabigerol (CBG): Incomplete acetylation will leave residual CBG.
-
CBG-monoacetate: Partial acetylation of one of the two hydroxyl groups on CBG results in this intermediate.
-
Residual Acetylation Reagents: Depending on your synthesis protocol, you may have leftover reagents such as acetic anhydride (B1165640) and catalysts. These are typically removed during the work-up procedure, but trace amounts may persist.
-
Degradation Products: Excessive heat or prolonged reaction times can lead to the degradation of cannabinoids.
Q2: How does acetylation affect the polarity of CBG, and how does this influence the chromatographic separation strategy?
A2: Acetylation is a chemical process that introduces an acetyl group into a compound.[[“]] In the case of CBG, the hydroxyl groups are converted to acetate (B1210297) esters. This transformation significantly decreases the polarity of the molecule. The polarity of the compounds in your mixture will follow this general trend:
Most Polar → Least Polar CBG > CBG-monoacetate > CBG-diacetate
This difference in polarity is the fundamental principle upon which chromatographic separation is based. In normal-phase chromatography, where a polar stationary phase (like silica) is used, the most polar compound (CBG) will be retained the longest, while the least polar compound (CBG-diacetate) will elute first.[2][3][4]
Q3: What is a good starting point for a normal-phase flash chromatography method to purify CBG-diacetate?
A3: Normal-phase flash chromatography is an effective technique for purifying CBG from other cannabinoids due to its higher polarity.[3][4] A similar approach can be adapted for CBG-diacetate. A good starting point would be to use a silica (B1680970) gel stationary phase and a non-polar mobile phase with a polar modifier. Given that CBG-diacetate is less polar than CBG, you will likely need a less polar mobile phase to achieve good separation.
A recommended starting solvent system is a mixture of hexane (B92381) and ethyl acetate.[2][5] You can begin with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity to elute your compounds.
Q4: Can I use reversed-phase chromatography for this separation?
A4: Yes, reversed-phase chromatography is also a viable option. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol).[2][6] In this case, the elution order will be reversed compared to normal-phase: the least polar compound (CBG-diacetate) will be retained the longest. Reversed-phase chromatography is particularly useful for removing highly non-polar impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate Mobile Phase Polarity: The solvent system may be too strong or too weak, causing compounds to elute too quickly or too slowly. | - For Normal-Phase: If peaks are eluting too fast, decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate in hexane). If peaks are eluting too slowly or not at all, gradually increase the polarity. - For Reversed-Phase: If peaks are eluting too fast, increase the polarity of the mobile phase (increase the percentage of water). If they are retained too strongly, decrease the polarity (increase the percentage of acetonitrile or methanol). |
| 2. Column Overload: Injecting too much sample onto the column can lead to broad, overlapping peaks. | - Reduce the amount of crude material loaded onto the column. As a general rule for flash chromatography, the sample load should not exceed 5-10% of the column's stationary phase weight. | |
| 3. Incorrect Stationary Phase: The chosen stationary phase may not be providing adequate selectivity for your mixture. | - For normal-phase, ensure you are using high-purity silica gel. For reversed-phase, a C18 column is a common choice for cannabinoids.[7] | |
| Peak Tailing | 1. Secondary Interactions with Stationary Phase: Residual acidic sites on the silica gel can interact with your compounds, causing tailing. | - Add a small amount of a modifier to your mobile phase to mask these active sites. For example, a small percentage of acetic acid or triethylamine (B128534) can be effective in normal-phase chromatography. |
| 2. Column Degradation: The stationary phase may be breaking down, or the column may be poorly packed. | - If the problem persists with an optimized mobile phase, consider replacing the column. | |
| No Compound Eluting | 1. Mobile Phase is Too Weak: The solvent system may not be strong enough to move your compound through the column. | - For Normal-Phase: Increase the polarity of your mobile phase (increase the percentage of ethyl acetate). - For Reversed-Phase: Decrease the polarity of your mobile phase (increase the percentage of organic solvent). |
| 2. Compound Precipitation on the Column: Your sample may not be fully soluble in the initial mobile phase. | - Ensure your crude sample is fully dissolved in a small amount of a strong solvent before loading it onto the column. Be mindful that the loading solvent should be compatible with your mobile phase. | |
| Unexpected Peaks in Chromatogram | 1. Presence of Isomers or Byproducts: The synthesis may have produced unexpected side products. | - Collect fractions of the unexpected peaks and analyze them using techniques like mass spectrometry or NMR to identify their structures. |
| 2. Contamination: The sample or solvent may be contaminated. | - Run a blank gradient (injecting only the mobile phase) to check for contaminants in your system or solvents. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography of CBG-Diacetate
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Adsorb the dissolved sample onto a small amount of silica gel until a dry, free-flowing powder is obtained.
-
-
Chromatography Setup:
-
Stationary Phase: Silica gel column.
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Detection: UV at 228 nm.[8]
-
-
Elution Method:
-
Equilibrate the column with 100% Hexane.
-
Load the prepared sample onto the column.
-
Begin elution with a low percentage of ethyl acetate (e.g., 2%) in hexane.
-
Gradually increase the percentage of ethyl acetate to elute the compounds. A suggested gradient is outlined in the table below.
-
| Step | % Ethyl Acetate in Hexane | Column Volumes (CV) | Expected Eluting Compound |
| 1 | 2-5% | 5 | CBG-diacetate |
| 2 | 5-10% | 5 | CBG-monoacetate |
| 3 | 10-20% | 5 | Unreacted CBG |
Note: This is a starting point and may require optimization based on your specific reaction mixture and chromatographic system.
Protocol 2: Reversed-Phase HPLC Analysis of CBG-Diacetate Fractions
-
Sample Preparation:
-
Collect fractions from the flash chromatography separation.
-
Evaporate the solvent from each fraction.
-
Dissolve a small amount of the residue from each fraction in the HPLC mobile phase.
-
-
HPLC Setup:
-
Elution Method:
-
A gradient elution is typically used for analyzing a range of cannabinoid polarities. A suggested gradient is provided below.
-
| Time (minutes) | % Acetonitrile |
| 0 | 70 |
| 10 | 95 |
| 12 | 95 |
| 12.1 | 70 |
| 15 | 70 |
Visualizations
Caption: Experimental workflow for the purification and analysis of CBG-diacetate.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
- 1. consensus.app [consensus.app]
- 2. biotage.com [biotage.com]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
Troubleshooting Cannabigerol diacetate instability in cell culture media
Welcome to the technical support center for Cannabigerol (B157186) diacetate (CBG diacetate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of CBG diacetate in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous environments.
FAQS: Handling and Stability of CBG Diacetate
Q1: What is Cannabigerol diacetate (CBG diacetate)?
A: this compound is a semi-synthetic derivative of cannabigerol (CBG), a non-psychoactive cannabinoid. The two hydroxyl groups on the CBG molecule have been converted to acetate (B1210297) esters. This modification is often done to increase the lipophilicity of a compound, which can potentially improve its absorption and permeability in vivo. However, this ester linkage can be susceptible to hydrolysis in aqueous environments.
Q2: How should I prepare a stock solution of CBG diacetate?
A: CBG diacetate is a hydrophobic compound and requires an organic solvent for initial dissolution. We recommend preparing a high-concentration stock solution in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). This minimizes the amount of organic solvent introduced into your cell culture, which can be toxic to cells at higher concentrations.
Q3: What are the recommended storage conditions for CBG diacetate?
A: Proper storage is crucial to maintain the integrity of CBG diacetate.
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Solid Powder | -20°C | Store in a tightly sealed container, protected from light and moisture. | ≥ 1 year |
| Stock Solution (in DMSO or Ethanol) | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. | At least 6 months |
| Diluted in Cell Culture Media | 37°C | Not Recommended for Storage. Prepare fresh for each experiment. | Unstable, prone to hydrolysis. |
Q4: Why is my CBG diacetate solution cloudy after adding it to the cell culture medium?
A: Cloudiness or precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. This can be due to the compound's low aqueous solubility. To mitigate this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, and that you are adding the stock solution to the media with vigorous mixing.
Q5: I am not observing the expected biological activity with CBG diacetate. What could be the reason?
A: A lack of biological activity could be due to several factors. One primary reason could be the instability of CBG diacetate in the cell culture medium, leading to its hydrolysis back to CBG. The observed activity might be due to the parent CBG molecule, or the concentration of the active compound might be lower than intended. It is also possible that the acetylated form is less active in your specific assay. One study found that acetylated versions of THC and CBN showed no more in vitro activity than their parent compounds[1].
Troubleshooting Guide: CBG Diacetate Instability in Cell Culture Media
This guide addresses common problems researchers may face due to the potential instability of CBG diacetate in aqueous cell culture environments. The primary mode of degradation is the hydrolysis of the acetate esters, converting CBG diacetate back to its parent compound, CBG.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause 1: Hydrolysis of CBG diacetate.
-
Explanation: Acetate esters can hydrolyze in aqueous solutions, and the rate of hydrolysis is influenced by pH and temperature. Cell culture media is an aqueous environment, typically at a physiological pH of ~7.4 and a temperature of 37°C, which can facilitate this hydrolysis.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of CBG diacetate in your cell culture medium immediately before adding them to your cells. Do not store the compound diluted in media.
-
Minimize Incubation Time: If your experimental design allows, reduce the incubation time of the compound with the cells to minimize the extent of hydrolysis.
-
Conduct a Stability Study: Perform a time-course experiment to assess the stability of CBG diacetate in your specific cell culture medium (see Experimental Protocol 2).
-
-
-
Potential Cause 2: Enzymatic degradation.
-
Explanation: If you are using serum (e.g., Fetal Bovine Serum - FBS) in your cell culture medium, it contains esterase enzymes that can accelerate the hydrolysis of acetate esters[2][3].
-
Solution:
-
Use Serum-Free Media: For short-term experiments, consider using a serum-free medium for the treatment period.
-
Heat-Inactivate Serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can denature some esterases and may reduce the rate of hydrolysis.
-
Compare Serum vs. Serum-Free: Test the stability of CBG diacetate in both serum-containing and serum-free media to determine the impact of serum components.
-
-
-
Potential Cause 3: Adsorption to plasticware.
-
Explanation: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
-
Solution:
-
Use Low-Binding Plates: Consider using low-protein-binding or other specially treated culture plates.
-
Pre-treatment of Plates: In some cases, pre-incubating plates with a protein solution like bovine serum albumin (BSA) can block non-specific binding sites.
-
-
Problem 2: Unexpected cellular toxicity or altered phenotype.
-
Potential Cause: Formation of degradation products.
-
Explanation: The hydrolysis of CBG diacetate will produce CBG and acetic acid. While CBG has its own biological activity, the release of acetic acid could slightly lower the pH of your culture medium, especially at high concentrations of CBG diacetate.
-
Solution:
-
Monitor Media pH: Check the pH of your cell culture medium after adding CBG diacetate to ensure it remains within the optimal range for your cells.
-
Use Buffered Media: Consider using a medium with a stronger buffering system, such as HEPES, in addition to the standard bicarbonate buffering.
-
Evaluate the effects of CBG: Run a parallel experiment with the parent compound, CBG, to understand its specific effects on your cells.
-
-
Experimental Protocols
Protocol 1: Preparation of CBG Diacetate Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and sterile pipette tips
-
-
Procedure for 10 mM Stock Solution:
-
Accurately weigh a specific amount of CBG diacetate powder. The molecular weight of CBG diacetate is 400.58 g/mol .
-
Dissolve the powder in the appropriate volume of DMSO or ethanol to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to protect from light and prevent multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Immediately before an experiment, thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.
-
Mix thoroughly by pipetting or gentle vortexing before adding to the cells.
-
Protocol 2: Assessment of CBG Diacetate Stability in Cell Culture Media by HPLC
This protocol allows for the quantification of CBG diacetate and its primary hydrolysis product, CBG, over time.
-
Materials:
-
CBG diacetate stock solution (10 mM in DMSO)
-
Complete cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC system with a UV or MS detector
-
C18 reversed-phase HPLC column
-
HPLC-grade acetonitrile (B52724), water, and formic acid
-
CBG analytical standard
-
-
Procedure:
-
Spike the complete cell culture medium (and a serum-free control) with CBG diacetate to a final concentration of 10 µM.
-
Aliquot the spiked medium into sterile tubes or wells.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove an aliquot.
-
To stop the degradation, add an equal volume of cold acetonitrile to the aliquot and mix well. This will precipitate proteins and halt enzymatic activity.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate CBG diacetate from CBG (e.g., 70-95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both compounds have absorbance (e.g., 220 nm or 270 nm), or by mass spectrometry for higher specificity[4][5][6][7][8].
-
Quantification: Create a standard curve for both CBG diacetate and CBG to quantify their concentrations at each time point. Plot the concentration of CBG diacetate versus time to determine its stability profile.
-
Visualizations
Caption: Troubleshooting workflow for CBG diacetate instability.
Caption: Hydrolysis of CBG diacetate to CBG.
Caption: Workflow for assessing CBG diacetate stability.
References
- 1. Effect of Cannabis sativa L. extracts, phytocannabinoids and their acetylated derivates on the SHSY-5Y neuroblastoma cells’ viability and caspases 3/7 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of Cannabigerol Diacetate (CBGA-diacetate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Cannabigerol diacetate (CBGA-diacetate).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of CBGA-diacetate?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the bioanalysis of CBGA-diacetate, these effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility. Common sources of matrix effects in biological samples like plasma, urine, or tissue homogenates include phospholipids (B1166683), salts, endogenous metabolites, and proteins.
Q2: Why is LC-MS/MS the preferred analytical technique for CBGA-diacetate?
A2: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is the preferred technique due to its high sensitivity and selectivity. Unlike Gas Chromatography (GC), which often requires high temperatures that can cause thermal degradation (deacetylation and decarboxylation) of acidic cannabinoids like CBGA-diacetate, LC operates at lower temperatures, preserving the integrity of the analyte.[1] The tandem mass spectrometry component allows for highly specific detection and quantification, minimizing the impact of interfering compounds.
Q3: What are the key strategies to mitigate matrix effects in CBGA-diacetate analysis?
A3: The primary strategies to minimize matrix effects can be categorized as follows:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are crucial for removing interfering matrix components.[1]
-
Chromatographic Separation: Optimizing the LC method to separate CBGA-diacetate from matrix interferences is essential.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) of CBGA-diacetate is highly recommended to compensate for matrix effects and variability in sample processing. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, though it may be less effective.[2]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the study samples helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their impact on ionization.
Q4: How should I choose an internal standard for CBGA-diacetate quantification?
A4: The ideal internal standard (IS) is a stable isotope-labeled (e.g., deuterated) version of CBGA-diacetate.[2] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, providing the most accurate correction for matrix effects.[2] If a deuterated standard for CBGA-diacetate is not commercially available, a structural analog with a close elution profile and similar ionization characteristics can be considered. However, it is crucial to validate its performance thoroughly to ensure it adequately compensates for matrix effects.
Q5: What are the primary stability concerns for CBGA-diacetate in biological matrices?
A5: As an acetylated and acidic cannabinoid, CBGA-diacetate may be prone to enzymatic and chemical degradation in biological matrices. Key concerns include:
-
Deacetylation: Esterases present in biological samples can cleave the acetate (B1210297) groups, converting CBGA-diacetate back to CBGA.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly with improper handling and storage at elevated temperatures.
-
Adsorption: Cannabinoids can adsorb to the surface of storage containers, especially plastics. Using silanized glass or low-binding polypropylene (B1209903) tubes is recommended.[3]
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot samples before freezing.
Samples should be stored at -80°C to minimize degradation.[4] Stability should be thoroughly evaluated during method validation by testing samples under various storage and handling conditions.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Matrix components interfering with chromatography.2. Inappropriate mobile phase pH.3. Column degradation. | 1. Optimize the sample cleanup procedure (e.g., use a more selective SPE sorbent).2. Adjust the mobile phase pH to ensure CBGA-diacetate is in a consistent ionic state (typically acidic pH for reversed-phase chromatography).3. Use a guard column and/or replace the analytical column. |
| Significant Ion Suppression or Enhancement | 1. Co-elution of phospholipids or other matrix components.2. High concentration of salts in the final extract. | 1. Improve chromatographic separation to resolve CBGA-diacetate from interfering peaks.2. Enhance sample cleanup to remove phospholipids (e.g., using specific phospholipid removal plates or a robust SPE method).3. Dilute the sample extract before injection.4. Ensure the final reconstitution solvent is compatible with the mobile phase and minimizes salt content. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature.2. Changes in mobile phase composition.3. Column equilibration issues. | 1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily and ensure proper mixing and degassing.3. Ensure the column is adequately equilibrated before each injection sequence. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix.2. Analyte degradation during sample processing.3. Adsorption to container surfaces. | 1. Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE.2. Keep samples on ice during processing and minimize exposure to high temperatures and light.3. Use low-binding tubes and pipette tips. |
| High Variability in Results | 1. Inconsistent sample preparation.2. Uncompensated matrix effects.3. Instability of the analyte in the autosampler. | 1. Automate sample preparation steps where possible to improve consistency.2. Use a stable isotope-labeled internal standard.3. Evaluate the stability of CBGA-diacetate in the autosampler over the expected run time and keep the autosampler cooled.[5] |
Quantitative Data Summary
The following tables present hypothetical validation data for the quantification of CBGA-diacetate, illustrating the evaluation of matrix effects.
Table 1: Matrix Effect and Recovery of CBGA-diacetate in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (%) | Process Efficiency (%) |
| CBGA-diacetate | 5 | 0.85 | 92 | 78.2 |
| 50 | 0.88 | 95 | 83.6 | |
| 500 | 0.91 | 96 | 87.4 | |
| Internal Standard | 100 | 0.87 | 94 | 81.8 |
-
Matrix Factor (MF): (Peak response in the presence of matrix) / (Peak response in the absence of matrix). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE): (Peak response of an extracted sample) / (Peak response of a post-extraction spiked sample) * 100.
-
Process Efficiency (PE): (Peak response of an extracted sample) / (Peak response in a neat solution) * 100.
Table 2: Comparison of Different Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Mean Matrix Factor (MF) | Mean Recovery (%) |
| Protein Precipitation (Acetonitrile) | 0.65 | 98 |
| Liquid-Liquid Extraction (Hexane:Ethyl Acetate) | 0.82 | 85 |
| Solid-Phase Extraction (C18) | 0.95 | 93 |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific matrix and properties of CBGA-diacetate.
-
Sample Pre-treatment: To 500 µL of plasma, add 25 µL of the internal standard working solution (e.g., CBGA-diacetate-d3 at 1 µg/mL). Vortex for 10 seconds. Add 1 mL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate CBGA-diacetate from other cannabinoids and matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode (to be optimized for CBGA-diacetate).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for CBGA-diacetate and its internal standard.
Visualizations
Caption: Experimental workflow for CBGA-diacetate bioanalysis.
Caption: The impact of matrix effects on bioanalysis.
References
- 1. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of bioanalytical techniques for evaluation of cannabis (Marijuana, weed, Hashish) in human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Down Cannabis Acetylation for Cannabinoid Synthetics - Cannabis Tech [cannabistech.com]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
Technical Support Center: Refinement of Purification Methods for High-Purity Cannabigerol Diacetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of high-purity Cannabigerol diacetate (CBG-diacetate). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis & Work-up Issues
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of CBG to CBG-diacetate? | 1. Inactive acetic anhydride (B1165640) due to hydrolysis. 2. Insufficient catalyst (pyridine) or base. 3. Reaction temperature is too low or reaction time is too short. | 1. Use fresh, unopened acetic anhydride. 2. Ensure the correct molar equivalents of pyridine (B92270) are used. 3. Monitor the reaction with Thin Layer Chromatography (TLC) to determine the optimal reaction time and consider a slight increase in temperature if the reaction is sluggish at room temperature.[1] |
| Formation of multiple unidentified byproducts? | 1. Presence of impurities in the starting CBG material. 2. Degradation of CBG or CBG-diacetate due to excessive heat or prolonged reaction times. 3. Reaction with residual solvents or water in the reaction mixture. | 1. Ensure the starting CBG is of high purity. 2. Avoid excessive heating and monitor the reaction to prevent over-running. 3. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Difficulty in removing residual pyridine after reaction? | Pyridine has a high boiling point and can form azeotropes. | 1. Perform an acidic wash (e.g., with 1M HCl) during the work-up to protonate the pyridine, making it water-soluble and easily removable in the aqueous layer.[1] 2. Co-evaporate the reaction mixture with a high-boiling point, non-polar solvent like toluene (B28343) to help remove residual pyridine.[1] |
| Product oil is dark or discolored after work-up? | 1. Oxidation of phenolic compounds. 2. Thermal degradation. | 1. Minimize exposure to air and light. 2. Use moderate temperatures during solvent evaporation. |
Purification (Flash Chromatography) Issues
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of CBG-diacetate from non-polar impurities? | 1. The mobile phase is too non-polar, causing all compounds to elute quickly. 2. The mobile phase is too polar, causing the desired compound to stick to the silica (B1680970). | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system).[2][3] 2. Decrease the polarity of the mobile phase.[3] |
| Streaking or tailing of the product band on the column? | 1. The sample is overloaded on the column. 2. The compound is interacting with acidic sites on the silica gel. 3. The sample is not fully dissolved in the mobile phase. | 1. Reduce the amount of crude material loaded onto the column.[3] 2. Add a small amount of a modifying agent like triethylamine (B128534) (0.1-1%) to the mobile phase to neutralize acidic sites.[3] 3. Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading. |
| The compound is not eluting from the column? | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel. | 1. Gradually increase the polarity of the mobile phase.[2] 2. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[2] |
| Cracks or channels forming in the silica bed? | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of CBG-diacetate after a single flash chromatography step?
A1: A well-optimized flash chromatography purification of CBG-diacetate can yield purities of ≥95%.[4] Further purification, such as recrystallization, may be necessary to achieve higher purity levels.
Q2: What are the best solvent systems for flash chromatography of CBG-diacetate?
A2: Given that CBG-diacetate is a non-polar compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane (B126788) and a slightly more polar solvent like ethyl acetate or diethyl ether is typically effective. The exact ratio will need to be optimized based on TLC analysis.
Q3: How can I monitor the progress of the acetylation reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside your starting CBG material on a silica gel TLC plate. The CBG-diacetate product will be less polar than CBG and will, therefore, have a higher Rf value (it will travel further up the plate). The reaction is complete when the spot corresponding to CBG is no longer visible.
Q4: What are the storage and stability considerations for high-purity this compound?
A4: this compound is more stable than its parent compound, CBG.[5] However, for long-term storage, it is recommended to keep the purified compound at -20°C in a tightly sealed container to prevent degradation.[4][6] It is also advisable to store it under an inert atmosphere to protect against oxidation.[6]
Q5: What analytical techniques are suitable for assessing the purity of CBG-diacetate?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for determining the purity of cannabinoids and their derivatives.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but be aware that acetylated cannabinoids can be thermally labile, and derivatization might be necessary for accurate quantification.[9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the acetylation of phenols.[1]
Materials:
-
High-purity Cannabigerol (CBG)
-
Acetic Anhydride (Ac₂O)
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve CBG (1.0 equivalent) in dry pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of methanol.
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude CBG-diacetate.
-
Co-evaporate with toluene to remove any remaining traces of pyridine.
Protocol 2: Purification of this compound by Flash Chromatography
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography)
-
Hexane (or heptane)
-
Ethyl Acetate
-
TLC plates (silica gel)
Procedure:
-
Determine the optimal mobile phase: Dissolve a small amount of the crude CBG-diacetate in a solvent and spot it on a TLC plate. Develop the plate in various ratios of hexane/ethyl acetate to find a solvent system that gives the product an Rf value of approximately 0.3-0.4.
-
Pack the column: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the chromatography column.
-
Load the sample: Dissolve the crude CBG-diacetate in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel bed. Alternatively, for compounds with poor solubility, a dry-loading technique can be used.[11]
-
Elute the column: Begin eluting the column with the determined mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased by adding more ethyl acetate, is often effective for separating the product from impurities.
-
Collect and analyze fractions: Collect fractions as they elute from the column. Analyze the fractions by TLC to identify those containing the pure CBG-diacetate.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Cannabigerol and its Diacetate
| Property | Cannabigerol (CBG) | This compound | Reference(s) |
| Molecular Formula | C₂₁H₃₂O₂ | C₂₅H₃₆O₄ | [4][12] |
| Molecular Weight | 316.48 g/mol | 400.55 g/mol | [4][12] |
| Appearance | White to off-white crystalline solid | - | [13] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and oils. Insoluble in water. | Soluble in acetonitrile (B52724) (10 mg/ml). | [4][13] |
| Stability | Sensitive to light, air, and heat. | Enhanced stability compared to CBG. Stable for ≥ 1 year at -20°C. | [4][5][6] |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages | Reference(s) |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, reproducible, and widely available. Good for quantifying major components. | Lower sensitivity for trace impurities compared to MS. | [14][15] |
| GC-MS | Chromatographic separation followed by mass spectrometry. | High sensitivity and provides structural information for impurity identification. | Potential for thermal degradation of acetylated compounds. Derivatization may be required. | [9][10] |
| UHPLC-MS/MS | Ultra-high performance liquid chromatography with tandem mass spectrometry. | Very high sensitivity and selectivity, ideal for complex matrices and trace impurity analysis. | Higher cost and complexity of instrumentation. | [16] |
Visualizations
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pharmabinoid.eu [pharmabinoid.eu]
- 6. How should Cannabigerol be stored? - Blog [keyingchemical.com]
- 7. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. mdpi.com [mdpi.com]
- 13. CBG Isolate – Cannabigerol, ≥98% - SYNTHETIKA [synthetikaeu.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Preventing isomerization during the synthesis and storage of CBG-diacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent isomerization during the synthesis and storage of Cannabigerol-diacetate (CBG-diacetate).
Frequently Asked Questions (FAQs)
Q1: What is CBG-diacetate and why is its stability important?
A1: Cannabigerol-diacetate (CBG-diacetate) is the di-acetylated form of cannabigerol (B157186) (CBG), a non-psychoactive cannabinoid. The acetylation of the two phenolic hydroxyl groups of CBG can enhance its stability and modulate its therapeutic properties. Maintaining the isomeric purity of CBG-diacetate is crucial for accurate pharmacological studies and the development of safe and effective therapeutics, as isomeric impurities can have different biological activities and toxicological profiles.
Q2: What are the primary causes of isomerization in CBG-diacetate?
A2: The primary causes of isomerization in CBG and its derivatives, including the diacetate form, are exposure to acidic conditions, high temperatures, and light (photodegradation). These factors can catalyze the cyclization of the geranyl group, leading to the formation of various isomers, including those of tetrahydrocannabinol (THC) and cannabichromene (B1668259) (CBC). While acetylation generally increases stability, the ester linkages can be susceptible to hydrolysis under acidic or basic conditions, which could be a preliminary step to further isomerization of the parent CBG molecule.
Q3: How can I minimize isomerization during the synthesis of CBG-diacetate?
A3: To minimize isomerization during synthesis, it is critical to control the reaction conditions carefully. This includes using mild, non-acidic acetylation reagents, maintaining a low reaction temperature, and working in an inert atmosphere to prevent oxidation. Purification of the final product should also be performed under mild conditions to remove any isomers that may have formed.
Q4: What are the optimal storage conditions for CBG-diacetate to ensure long-term stability?
A4: For long-term stability, CBG-diacetate should be stored at low temperatures, protected from light, and in an inert atmosphere.[1] Storing the compound in a tightly sealed container at -20°C in the dark is recommended.[2] Using amber glass vials and flushing the container with an inert gas like argon or nitrogen before sealing can further prevent degradation.
Q5: How can I detect and quantify isomeric impurities in my CBG-diacetate sample?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for detecting and quantifying isomeric impurities in cannabinoid samples. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but the high temperatures of the injection port can sometimes cause on-column isomerization, leading to inaccurate results.[3][4]
Troubleshooting Guides
Issue 1: Presence of THC or CBC Isomers in the Final Product
Possible Causes:
-
Acidic Conditions During Synthesis: Traces of acid in the starting material or reagents, or the use of an acidic catalyst, can promote cyclization.
-
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for isomerization.
-
Prolonged Reaction Time: Longer reaction times increase the likelihood of side reactions, including isomerization.
Solutions:
-
Use Neutral or Mildly Basic Acetylation Conditions: Employ acetic anhydride (B1165640) with a mild, non-acidic base like pyridine (B92270) or triethylamine (B128534) at low temperatures.
-
Control Reaction Temperature: Maintain the reaction temperature at or below room temperature. Cooling the reaction mixture can further minimize isomerization.
-
Optimize Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to determine the minimum time required for complete acetylation.
-
Purification: If isomers are present, they can be removed using chromatographic techniques such as flash chromatography or preparative HPLC.
Issue 2: Degradation of CBG-Diacetate During Storage
Possible Causes:
-
Exposure to Light: UV and visible light can induce photodegradation and isomerization.[1][5]
-
Elevated Storage Temperature: Higher temperatures accelerate the rate of degradation reactions.[1]
-
Presence of Oxygen: Oxidative degradation can occur in the presence of air.[1]
-
Inappropriate Solvent or pH: Storage in protic or reactive solvents, or at non-neutral pH, can lead to hydrolysis of the acetate (B1210297) groups and subsequent isomerization of the resulting CBG.
Solutions:
-
Protect from Light: Store CBG-diacetate in amber glass vials or wrap the container in aluminum foil.
-
Refrigerate or Freeze: For long-term storage, keep the compound at -20°C.[2] For short-term storage, refrigeration at 2-8°C is acceptable.
-
Inert Atmosphere: Before sealing the storage container, flush it with an inert gas such as argon or nitrogen.
-
Choose a Stable Formulation: If storing in solution, use a non-reactive, aprotic solvent. If an aqueous formulation is necessary, use a buffered solution at a neutral pH.
Data Presentation
Table 1: Inferred Stability of CBG-Diacetate under Various Storage Conditions
| Storage Condition | Temperature | Light Exposure | Atmosphere | Estimated Stability (Time to >5% Degradation) | Potential Degradation Products |
| Ideal | -20°C | Dark | Inert (Argon/Nitrogen) | > 1 year[2] | Minimal to none |
| Good | 4°C | Dark | Inert (Argon/Nitrogen) | 6-12 months | Trace hydrolysis/isomerization products |
| Acceptable | Room Temperature (~20-25°C) | Dark | Air | 1-3 months | Hydrolysis products (CBG-monoacetate, CBG), Isomers (THC, CBC derivatives) |
| Poor | Room Temperature (~20-25°C) | Light | Air | < 1 month | Significant hydrolysis and isomerization products, oxidative degradation products |
| Accelerated Degradation | 40°C | Dark | Air | Days to weeks | Rapid formation of hydrolysis and isomerization products |
Note: This data is inferred from stability studies on related cannabinoids like CBD and THC, and general principles of ester stability. Specific stability testing for CBG-diacetate is recommended for critical applications.
Experimental Protocols
Protocol 1: Synthesis of CBG-Diacetate with Minimized Isomerization
Materials:
-
Cannabigerol (CBG)
-
Acetic Anhydride (reagent grade)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere (argon or nitrogen).
-
Dissolution: Dissolve CBG (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add anhydrous pyridine (2.5 equivalents) to the stirred solution. Then, add acetic anhydride (2.2 equivalents) dropwise via a dropping funnel.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until all the CBG has been consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude CBG-diacetate.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate pure CBG-diacetate.
Protocol 2: Analytical Method for Detecting Isomeric Impurities
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
Gradient Elution:
-
A suitable gradient to separate the cannabinoids of interest (e.g., start with a higher percentage of A and gradually increase B).
Method Parameters:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Detection: DAD at 228 nm or MS in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Sample Preparation:
-
Accurately weigh a small amount of the CBG-diacetate sample.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
Caption: Potential isomerization pathway of CBG-diacetate.
Caption: Troubleshooting workflow for isomerization issues.
References
- 1. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments | Semantic Scholar [semanticscholar.org]
- 5. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in synthetic Cannabigerol diacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the batch-to-batch variability of synthetic Cannabigerol (B157186) diacetate (CBGA-d).
Frequently Asked Questions (FAQs)
Q1: What is Cannabigerol diacetate (CBGA-d) and why is it synthesized?
This compound (CBG-O) is an acetylated derivative of Cannabigerol (CBG), a non-psychoactive cannabinoid.[1] The acetylation process involves chemically modifying the structure of CBG to enhance its stability, bioavailability, and potency.[1] This modification can lead to more effective interaction with the CB1 and CB2 receptors in the endocannabinoid system.[1] The enhanced stability helps to resist environmental degradation, leading to a longer shelf life.[1]
Q2: What are the primary causes of batch-to-batch variability in synthetic CBGA-d?
Batch-to-batch variability in the synthesis of CBGA-d can arise from several factors, including:
-
Purity of Starting Materials: The purity of the initial Cannabigerol (CBG) and the acetylating agent (e.g., acetic anhydride) is critical. Impurities in the starting materials can lead to the formation of unwanted side-products.
-
Reaction Conditions: Minor variations in reaction temperature, time, and catalyst concentration can significantly impact the yield and purity of the final product. Acetylation reactions are sensitive to these parameters.
-
Solvent Quality: The presence of moisture or other impurities in the solvent can react with the acetylating agent, reducing its effectiveness and leading to incomplete reactions.
-
Purification Method: The efficiency and consistency of the purification process (e.g., chromatography, crystallization) are crucial for removing unreacted starting materials, byproducts, and residual solvents. Inconsistent purification can be a major source of variability.
-
Scale-up Issues: Processes that work well on a small laboratory scale may not be directly transferable to larger-scale production without re-optimization.
Q3: What are the common impurities found in synthetic CBGA-d?
Common impurities can include:
-
Unreacted Cannabigerol (CBG): Incomplete acetylation will result in the presence of the starting material.
-
Monoacetylated CBG: If the reaction is not driven to completion, partially acetylated intermediates may be present.
-
Degradation Products: CBG and its acetylated form can degrade under certain conditions (e.g., exposure to light, heat, or oxygen), leading to the formation of various degradation products.[2][3]
-
Residual Solvents and Reagents: Solvents and catalysts used in the synthesis and purification steps may remain in the final product if not adequately removed.
-
Side-Products from Isomerization: Acidic conditions used during synthesis or purification can potentially cause isomerization of the cannabinoid backbone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of CBGA-d.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of CBGA-d | 1. Incomplete reaction: Insufficient reaction time, temperature, or amount of acetylating agent. 2. Degradation of product: Reaction conditions are too harsh (e.g., excessive heat). 3. Moisture contamination: Presence of water in reagents or solvents, which hydrolyzes the acetic anhydride (B1165640). | 1. Optimize reaction conditions: incrementally increase reaction time or temperature. Use a molar excess of acetic anhydride. 2. Monitor the reaction temperature closely. Consider using a milder catalyst. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Store acetic anhydride properly. |
| Presence of Unreacted CBG | 1. Insufficient acetylating agent. 2. Poor mixing. 3. Reaction not at optimal temperature. | 1. Increase the molar ratio of acetic anhydride to CBG. 2. Ensure efficient stirring throughout the reaction. 3. Verify and maintain the correct reaction temperature. |
| Multiple Spots on TLC/Impure Product by HPLC | 1. Formation of monoacetylated intermediates. 2. Side reactions due to impurities in starting materials. 3. Product degradation. | 1. Increase reaction time or temperature to drive the reaction to completion. 2. Use highly purified CBG and fresh, high-purity acetic anhydride. 3. Avoid prolonged exposure to high temperatures and light during the reaction and workup. |
| Difficulty in Purifying the Product | 1. Similar polarity of impurities and product. 2. Oily product that is difficult to crystallize. | 1. Optimize the chromatographic separation method. Consider using a different solvent system or stationary phase for flash chromatography.[4][5] 2. Attempt co-distillation with a high-boiling point, non-reactive solvent or try different crystallization solvents. |
| Inconsistent Purity Between Batches | 1. Variations in raw material quality. 2. Inconsistent reaction monitoring. 3. Non-standardized work-up and purification procedures. | 1. Implement stringent quality control checks for all incoming raw materials. 2. Use in-process controls (e.g., TLC or HPLC) to monitor the reaction to completion consistently. 3. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire process. |
Experimental Protocols
Protocol 1: Synthesis of this compound (CBGA-d)
This protocol is adapted from general cannabinoid acetylation procedures.[4][6]
Materials:
-
Cannabigerol (CBG)
-
Acetic Anhydride
-
Pyridine (B92270) (or another suitable base as a catalyst)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cannabigerol (1 equivalent) in anhydrous DCM.
-
Add pyridine (2.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude CBGA-d.
Protocol 2: Purification of CBGA-d by Flash Chromatography
Materials:
-
Crude CBGA-d
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve the crude CBGA-d in a minimal amount of the mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Prepare a silica gel column packed with the same mobile phase.
-
Carefully load the dissolved crude product onto the column.
-
Elute the column with a gradient of Hexane and Ethyl Acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure CBGA-d.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified CBGA-d. Normal-phase flash chromatography is often effective for separating cannabinoids based on polarity differences.[4][5]
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 270 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of CBGA-d of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized batch in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of CBGA-d and any impurities. The purity is calculated based on the relative peak areas. HPLC is a common method for the quantitative analysis of cannabinoids.[7][8]
Data Presentation
Table 1: Representative Batch-to-Batch Variability in CBGA-d Synthesis
| Batch ID | Yield (%) | Purity by HPLC (%) | Residual CBG (%) | Residual Solvent (ppm) |
| CBGA-d-001 | 85 | 98.5 | 0.8 | 50 |
| CBGA-d-002 | 82 | 97.2 | 1.5 | 75 |
| CBGA-d-003 | 88 | 99.1 | 0.5 | 40 |
| CBGA-d-004 | 75 | 95.0 | 3.2 | 120 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for the synthesis and purification of CBGA-d.
References
- 1. pharmabinoid.eu [pharmabinoid.eu]
- 2. broughton-group.com [broughton-group.com]
- 3. Cannabinoid degradation | GH Medical [ghmedical.com]
- 4. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 5. US11040932B2 - Synthesis of cannabigerol - Google Patents [patents.google.com]
- 6. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]
- 7. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Enhancing Mass Spectrometry Ionization Efficiency for CBG-Diacetate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the mass spectrometry analysis of Cannabigerol-diacetate (CBG-diacetate).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of CBG-diacetate, offering potential causes and actionable solutions.
Issue 1: Low or No Signal Intensity for CBG-Diacetate
-
Question: I am not seeing a strong signal for my CBG-diacetate analyte. What are the likely causes and how can I improve it?
-
Answer: Low signal intensity for a relatively non-polar compound like CBG-diacetate is a common challenge. The issue often stems from the choice of ionization source and mobile phase composition.
-
Potential Cause 1: Inefficient Ionization Source. Electrospray Ionization (ESI) is excellent for polar and ionizable compounds but can be inefficient for non-polar molecules like CBG-diacetate.[1][2]
-
Solution: Switch to an ionization source better suited for non-polar, thermally stable small molecules. Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are strongly recommended.[1][2][3][4] APCI is particularly effective for less-polar, lower-molecular-weight compounds.[5] APPI, often using a dopant like toluene, can provide high ionization efficiency for both polar and non-polar compounds simultaneously.[6][7]
-
-
Potential Cause 2: Suboptimal Mobile Phase. The mobile phase must promote the formation of ions. Purely non-polar solvents do not facilitate ion formation effectively, especially in negative ion mode.[1]
-
Solution 1 (Mobile Phase Additives): The addition of modifiers can significantly enhance ionization. For positive mode, small amounts of formic acid or ammonium (B1175870) formate (B1220265) can facilitate protonation ([M+H]⁺).[8] For negative mode, post-column addition of a basic solution like 20-30 mM ammonium hydroxide (B78521) can improve signal response.[1]
-
Solution 2 (Solvent Composition): For ESI, incorporating a small percentage (~10%) of isopropyl alcohol (IPA) into the mobile phase can improve desolvation and increase signal-to-noise.[1]
-
-
Potential Cause 3: Adduct Formation. CBG-diacetate might be forming various adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺) instead of the desired protonated molecule [M+H]⁺. This can split the signal across multiple ions, reducing the intensity of the target ion.
-
Solution: Use high-purity solvents and additives to minimize the presence of metal ions. If adducts are consistently observed, you can target the most abundant adduct ion for quantification, provided it is stable and reproducible.
-
-
Issue 2: Poor Reproducibility and Inconsistent Signal
-
Question: My signal intensity for CBG-diacetate fluctuates significantly between injections. What could be causing this instability?
-
Answer: Poor reproducibility can be traced to several factors, from the stability of the analyte itself to the instrumental conditions.
-
Potential Cause 1: Thermal Degradation. Although more stable than their acidic precursors, cannabinoids can still be susceptible to thermal degradation, especially at the high temperatures used in GC inlets or some MS sources.[9][10][11] Acetylated cannabinoids may also be prone to degradation.
-
Solution: If using an APCI source, carefully optimize the vaporizer temperature.[3] Start with a lower temperature and gradually increase it to find a balance between efficient vaporization and minimal degradation. For LC-MS, ensure the source temperature is not excessively high.
-
-
Potential Cause 2: Matrix Effects. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of CBG-diacetate, leading to inconsistent results.[12] APCI sources are generally less susceptible to matrix effects than ESI sources.[12]
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[13] Additionally, the use of a deuterated internal standard, specific for CBG-diacetate if available, can compensate for matrix-induced variations.
-
-
Issue 3: Unexpected Peaks and In-Source Fragmentation
-
Question: I am observing unexpected mass peaks or significant fragmentation of my CBG-diacetate molecule in the source. How can I get a clean molecular ion?
-
Answer: The appearance of unexpected peaks is often due to in-source fragmentation or the formation of various adducts.
-
Potential Cause 1: In-Source Collision-Induced Dissociation (CID). High voltages on focusing optics within the ion source can cause the molecular ion to fragment before it reaches the mass analyzer.[14][15] This is sometimes done intentionally for structural confirmation but can be problematic for quantification.[15]
-
Solution: Optimize the ion source voltages (e.g., fragmentor voltage, cone voltage, Q-array DC voltage).[15] Reduce these voltages to minimize fragmentation and maximize the intensity of the parent molecular ion ([M+H]⁺ or other adducts).
-
-
Potential Cause 2: Adduct Formation. As mentioned previously, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or even mobile phase components like acetonitrile (B52724) ([M+ACN+H]⁺) can appear as unexpected peaks.[16][17]
-
Solution: Review the mass differences between your primary peak and the unexpected peaks. A difference of ~22 Da suggests a sodium adduct, while ~38 Da suggests potassium. Use high-purity solvents to minimize these. Targeting the most stable adduct for analysis is also a valid strategy.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the theoretical mass of CBG-diacetate and what ions should I look for?
-
A1: Cannabigerol (CBG) has a molecular formula of C₂₁H₃₂O₂ (M.W. 316.48). CBG-diacetate has two acetyl groups added, resulting in a molecular formula of C₂₅H₃₆O₄.
-
Monoisotopic Mass: 400.2614 g/mol .
-
Primary Ion to Target (Positive Mode): The protonated molecule, [M+H]⁺, with an m/z of 401.2687 .
-
Common Adducts: Look for the sodium adduct [M+Na]⁺ (m/z 423.2506) and the potassium adduct [M+K]⁺ (m/z 439.2246).
-
-
-
Q2: Should I use positive or negative ionization mode for CBG-diacetate?
-
Q3: Can I use a standard ESI source, or is an upgrade necessary?
-
A3: While you may achieve some signal with ESI, especially with significant mobile phase optimization, its performance for a non-polar analyte like CBG-diacetate will likely be poor. For reliable and sensitive quantification, an APCI or APPI source is highly recommended as they are better suited for neutral, more lipophilic compounds.[2][18]
-
-
Q4: How does solvent flow rate impact ionization efficiency?
Quantitative Data Summary
The following tables summarize key data relevant to the mass spectrometric analysis of CBG-diacetate and similar compounds.
Table 1: Ionization Source Suitability for Cannabinoid Types
| Analyte Type | Polarity | Recommended Ionization Source | Rationale |
| CBG-Diacetate | Non-polar / Lipophilic | APCI, APPI | Better vaporization and ionization for neutral, thermally stable, less-polar molecules.[2][3][4] |
| Neutral Cannabinoids (CBG, THC, CBD) | Semi-polar | ESI (with optimization), APCI | APCI often provides a better response for these compounds compared to ESI.[2] |
| Acidic Cannabinoids (CBGA, THCA) | Polar / Ionizable | ESI | The acidic functional group is easily deprotonated, making it ideal for ESI negative mode.[5][14] |
Table 2: Common Adducts and Fragments in Positive Ion Mode
| Ion Species | Mass Shift from M (m/z) | Common Cause / Note |
| [M+H]⁺ | +1.0078 | Target ion (protonated molecule) |
| [M+NH₄]⁺ | +18.0344 | Ammonium formate/acetate in mobile phase |
| [M+Na]⁺ | +22.9898 | Sodium contamination in solvents, glassware, or sample |
| [M+K]⁺ | +38.9637 | Potassium contamination |
| [M+ACN+H]⁺ | +42.0343 | Acetonitrile in mobile phase |
| [M-H₂O+H]⁺ | -17.0027 | In-source loss of a water molecule |
| [M-CH₃COOH+H]⁺ | -59.0211 | Potential in-source loss of an acetic acid group from the diacetate structure |
Detailed Experimental Protocols
Protocol 1: Representative LC-MS/MS Method for CBG-Diacetate Analysis using APCI
This protocol provides a starting point for method development and must be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Perform a solvent extraction using a suitable organic solvent (e.g., Methanol or Acetonitrile).
-
Vortex vigorously and sonicate for 15-20 minutes.
-
Centrifuge the sample to pellet solid material.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.
-
Perform serial dilutions as necessary with the initial mobile phase to bring the concentration within the calibration range.
-
Add an appropriate internal standard if available.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 5 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (95:5, v/v) with 0.1% Formic Acid.
-
Gradient: 70% B to 98% B over 8 minutes, hold at 98% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Positive.
-
APCI Source Parameters (Starting Points):
-
Corona Current: 4-5 µA.
-
Vaporizer Temperature: 350-450 °C (Optimize for maximum signal and minimal degradation).
-
Sheath Gas Flow: 40 arbitrary units.
-
Aux Gas Flow: 10 arbitrary units.
-
Capillary Temperature: 300 °C.
-
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantification.
-
Precursor Ion (Q1): m/z 401.3
-
Product Ions (Q3): Determine the most stable and abundant product ions by performing a product ion scan on the CBG-diacetate standard. A potential fragmentation is the loss of one or both acetyl groups.
-
-
Mandatory Visualization
Below are diagrams created using Graphviz to illustrate key workflows and concepts.
Caption: Troubleshooting workflow for low MS signal intensity of CBG-diacetate.
Caption: Potential ionization and fragmentation pathways for CBG-diacetate in MS.
References
- 1. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atmospheric pressure photoionization for ionization of both polar and nonpolar compounds in reversed-phase LC/MS | UBC Chemistry [chem.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 11. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. acdlabs.com [acdlabs.com]
- 17. support.waters.com [support.waters.com]
- 18. microsaic.com [microsaic.com]
Validation & Comparative
Comparative bioavailability of Cannabigerol diacetate and Cannabigerol
Comparative Bioavailability: Cannabigerol (B157186) Diacetate vs. Cannabigerol
A detailed guide for researchers and drug development professionals on the comparative bioavailability of Cannabigerol (CBG) and its acetylated form, Cannabigerol Diacetate.
This guide provides a comprehensive comparison of the available scientific data on the bioavailability of Cannabigerol (CBG) and this compound. While direct comparative studies are currently lacking, this document synthesizes existing preclinical and clinical findings for CBG and discusses the theoretical advantages of cannabinoid acetylation to provide a clear perspective for research and development.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as a precursor to other major cannabinoids like THC and CBD.[1][2] It has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and antibacterial properties.[2][3] this compound is a semi-synthetic derivative of CBG. The acetylation of cannabinoids is a chemical modification intended to enhance their stability and bioavailability.[4][5] This guide aims to present the current state of knowledge regarding the bioavailability of both compounds.
Data on Bioavailability
Currently, there is a notable absence of published, peer-reviewed studies that directly compare the pharmacokinetic profiles of this compound and Cannabigerol. The information available for this compound is largely theoretical, suggesting enhanced bioavailability due to its acetylated form.[4] In contrast, some pharmacokinetic data from animal and human studies are available for CBG.
Theoretical Bioavailability of this compound
This compound is produced through the chemical process of acetylation.[4] This process is known to create prodrugs, which are inactive compounds that are metabolized into an active drug within the body.[5] The acetylation of other cannabinoids, such as THC to form THC-O-acetate, is reported to increase potency.[5][6] The proposed advantage of acetylated cannabinoids lies in their potential for improved absorption and distribution.[5] It is claimed that the acetylation of CBG enhances its stability and allows for more efficient absorption and utilization by the body.[4] However, it is crucial to note that these claims are not yet substantiated by experimental data in the scientific literature.
A critical safety concern for acetylated cannabinoids is the potential formation of a toxic gas called ketene (B1206846) when heated, making vaping of these compounds inadvisable. [4]
Experimental Bioavailability of Cannabigerol
The oral bioavailability of cannabinoids is generally low due to first-pass metabolism in the liver.[7] For instance, the oral bioavailability of CBD is estimated to be between 13-19%.[8][9] Studies on CBG suggest its bioavailability is also influenced by the route of administration and formulation.
Sublingual administration of CBG oil is suggested to have a high bioavailability, ranging from 34-46%.[8] Inhalation of CBG leads to rapid absorption, with peak plasma concentrations reached at approximately 0.17 hours in humans.[3] Following a single oral administration, CBG has a reported half-life of 2-6 hours.[3]
A study in horses demonstrated an oral bioavailability of 28% for CBG, which was noted to be higher than that of CBD in the same species.[10] This study also found that a micellar formulation of CBG resulted in a faster time to maximum concentration (Tmax) compared to an oil-based formulation.[10] Furthermore, a recent study in humans highlighted that the consumption of high-fat meals can significantly increase the bioavailability of orally administered CBG.[11][12]
Table 1: Summary of Pharmacokinetic Parameters for Cannabigerol (CBG)
| Species | Administration Route | Formulation | Dose | Cmax | Tmax | AUC | Bioavailability (%) | Reference |
| Human | Inhalation | - | - | - | ~0.17 h | - | - | [3] |
| Human | Oral | Gummy | 25 mg | Increased with high-fat meal | Decreased with high-fat meal | Increased with high-fat meal | - | [11] |
| Horse | Oral | Micellar | 10 mg/kg | - | Shorter than oil | - | 28% | [10] |
| Horse | Oral | Oil | 10 mg/kg | - | - | - | 28% | [10] |
| Mouse | Intraperitoneal | - | - | Significantly higher than oral | 30 min (plasma), 120 min (brain) | ~100-fold greater than oral | - | [3] |
| Mouse | Oral | - | - | - | - | - | - | [3] |
Experimental Protocols
Study of CBG Pharmacokinetics in Horses
-
Study Design: A prospective crossover study was conducted in eight healthy adult horses.
-
Administration: Horses received a single intravenous (IV) dose of CBG at 1 mg/kg and single oral doses of 10 mg/kg of CBG in both micellar and oil-based formulations.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analysis: Plasma concentrations of CBG and its primary metabolite, CBG-glucuronide (CBG-G), were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: A non-linear mixed-effects model was used to estimate pharmacokinetic parameters, including bioavailability, metabolic conversion, and absorption rates.[10]
Study of Dietary Fat Influence on CBG Pharmacokinetics in Humans
-
Study Design: A double-crossover pilot study with consented adult participants.
-
Administration: Participants received a single 25 mg oral dose of CBG as either an isolate or an emulsification in a gummy. The dose was administered following either a low-fat (<5 g fat) or high-fat (>30 g fat) meal.
-
Sample Collection: Blood plasma samples were collected approximately 14 times over a 24-hour period.
-
Analysis: CBG concentrations in blood plasma were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Noncompartmental analysis was used to calculate pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).[11][12]
Visualizations
Metabolic Pathway of Cannabigerol (CBG)
CBG undergoes metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation and epoxidation.
Caption: Metabolic pathway of Cannabigerol (CBG) in the liver.
Conclusion
The existing body of scientific literature provides some insight into the bioavailability of Cannabigerol, demonstrating the influence of formulation and dietary factors on its absorption. However, there is a clear and significant gap in the research concerning the bioavailability of this compound. While theoretical principles suggest that acetylation may enhance the pharmacokinetic profile of CBG, empirical evidence is required to validate these claims. Future research, including direct comparative pharmacokinetic studies in animal models and humans, is essential to elucidate the potential advantages of this compound and to guide its development for therapeutic applications.
References
- 1. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmabinoid.eu [pharmabinoid.eu]
- 5. Breaking Down Cannabis Acetylation for Cannabinoid Synthetics - Cannabis Tech [cannabistech.com]
- 6. THC-O-Acetate: A Quest in Cannabinoid Chemistry - Cannabis Tech [cannabistech.com]
- 7. criver.cc [criver.cc]
- 8. dutchnaturalhealing.com [dutchnaturalhealing.com]
- 9. A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolism, pharmacokinetics, and bioavailability of cannabigerol in horses following intravenous and oral administration with micellar and oil formulations [frontiersin.org]
- 11. theamazingflower.com [theamazingflower.com]
- 12. Impact of Dietary Fat and Oral Delivery System on Cannabigerol Pharmacokinetics in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anti-Inflammatory Effects of Cannabigerol-Diacetate (CBG-Diacetate) and Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of cannabigerol-diacetate (CBG-diacetate) and cannabidiol (B1668261) (CBD), supported by available experimental data. While direct comparative studies on CBG-diacetate are limited, this guide draws upon data for its parent compound, cannabigerol (B157186) (CBG), to provide a comprehensive overview for research and development purposes.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data comparing the in vitro anti-inflammatory effects of CBG and CBD. It is important to note that the acetylation of CBG to form CBG-diacetate is suggested to enhance its stability and bioavailability, which may influence its potency. However, direct quantitative comparisons in peer-reviewed literature are not yet available. The data presented below for CBG should be considered a proxy in the context of this comparison.
| In Vitro Anti-Inflammatory Assay | Test System | Target | CBG IC50 | CBD IC50 | Reference |
| TPA-Induced IL-8 Release | Human Epidermal Keratinocytes (NHEKs) | Interleukin-8 (IL-8) | 48 nM | 233 nM | [1] |
| UVA-Induced IL-6 Release | Human Dermal Fibroblasts (HDFs) | Interleukin-6 (IL-6) | 0.3 µM | > 0.3 µM (27% inhibition at 0.3 µM) | [1] |
| C. acnes-Induced IL-1β Release | Human Epidermal Keratinocytes (NHEKs) | Interleukin-1β (IL-1β) | 0.0003 nM | 0.0003 nM | [1] |
| H2O2-Induced Free Radical Formation | Human Dermal Fibroblasts (HDFs) | Reactive Oxygen Species (ROS) | 0.003 nM | 0.003 nM | [1] |
Key Observation: In the available in vitro studies, CBG demonstrates greater potency than CBD in inhibiting the release of pro-inflammatory cytokines IL-8 and IL-6 in specific skin cell models.[1] Both cannabinoids show high and equal potency in reducing IL-1β release and scavenging free radicals in these models.[1]
Signaling Pathways and Mechanisms of Action
Both CBG and CBD exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.
MAPK Signaling Pathway
The MAPK signaling cascades are crucial for transducing extracellular signals into cellular responses, including inflammation. Key MAPK pathways involved in inflammation include ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds are provided below.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This in vitro assay is used to assess the potential of a compound to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured under standard conditions.
-
Plating: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of CBG-diacetate, CBD, or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.
-
Incubation: The plates are incubated for a set duration (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the concentration of the test compound.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a widely used and validated method for screening the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory environment.
-
Compound Administration: Animals are divided into groups and administered CBG-diacetate, CBD, a positive control (e.g., indomethacin), or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Edema: After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Cyclooxygenase (COX)-2 Inhibition Assay
This in vitro enzymatic assay determines the ability of a compound to inhibit the activity of COX-2, an enzyme that plays a key role in the synthesis of pro-inflammatory prostaglandins.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of human recombinant COX-2 enzyme, a heme cofactor, and the substrate (arachidonic acid).
-
Inhibitor Preparation: Prepare serial dilutions of CBG-diacetate, CBD, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Reaction: In a multi-well plate, combine the assay buffer, heme, and COX-2 enzyme.
-
Pre-incubation: Add the test compounds or vehicle to the wells and pre-incubate to allow for interaction with the enzyme.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: The production of prostaglandin (B15479496) G2, an intermediate product, is measured using a fluorometric or colorimetric probe.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Conclusion
The available in vitro data suggests that CBG may possess more potent anti-inflammatory properties than CBD in certain contexts, particularly in the inhibition of specific pro-inflammatory cytokines in skin models. Both cannabinoids demonstrate significant and comparable efficacy in reducing other inflammatory markers. It is important to reiterate that these findings are based on CBG, and further research is required to directly compare the anti-inflammatory effects of CBG-diacetate and CBD. The enhanced bioavailability of CBG-diacetate could potentially translate to increased in vivo efficacy, a hypothesis that warrants investigation through rigorous preclinical studies using the experimental models outlined in this guide. The provided protocols and pathway diagrams serve as a foundational resource for researchers and drug development professionals to design and execute studies aimed at elucidating the therapeutic potential of these cannabinoids.
References
Cross-Validation of Analytical Methods for Cannabigerol Diacetate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cannabigerol (B157186) diacetate (CBG-diacetate), a synthetic derivative of cannabigerol (CBG), is crucial for research, quality control, and the development of new therapeutics. This guide provides a comprehensive cross-validation comparison of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, and the sample matrix.
While specific validated methods for CBG-diacetate are not yet widely published, the well-established methods for other cannabinoids can be readily adapted and validated. This guide presents typical performance data for cannabinoid analysis to provide a baseline for what can be expected during the cross-validation of methods for CBG-diacetate.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of cannabinoids. These values serve as a benchmark for the cross-validation of analytical methods for cannabigerol diacetate.
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Principle | Chromatographic separation followed by UV detection.[1][2] | Chromatographic separation followed by tandem mass analysis.[3][4] | Chromatographic separation followed by mass analysis.[5][6][7] |
| Linearity (r²) | >0.999[8] | >0.99[9] | >0.996[10] |
| Limit of Detection (LOD) | µg/mL range | 0.3 - 7 ng/mL[3][11] | ~0.25 ng/mL[3] |
| Limit of Quantification (LOQ) | µg/mL range | 1 - 5 ng/mL[3] | 0.33 - 5.83 µg/mL[10] |
| Accuracy (% Recovery) | 98.99–100.39%[8] | 50-60% (in biological matrices)[11] | Spike/recovery validation is common.[12] |
| Precision (% RSD) | < 2% | < 15% | 0.20% to 8.10%[10] |
| Throughput | High | Medium to High | Medium |
| Cost | Low | High | Medium |
| Specificity | Moderate | High | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS tailored for the quantification of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique for the routine quantification of cannabinoids.
a. Sample Preparation:
-
Accurately weigh 100 mg of the homogenized sample (e.g., plant material, extract) into a centrifuge tube.
-
Add 10 mL of a 9:1 (v/v) methanol:chloroform solution.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
b. Chromatographic Conditions:
-
System: HPLC with a UV/Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm for quantification, with a secondary wavelength of 270 nm for peak purity assessment.[13][14]
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Construct a calibration curve using certified reference standards of this compound.
-
Integrate the peak area of the analyte in the samples.
-
Calculate the concentration using the linear regression equation from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
a. Sample Preparation:
-
Follow the same extraction procedure as for HPLC-UV.
-
Perform a serial dilution of the filtered extract with the initial mobile phase composition to bring the analyte concentration within the linear range of the instrument.
b. Chromatographic and Mass Spectrometric Conditions:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.
-
Injection Volume: 5 µL.
c. Data Analysis:
-
Optimize MRM transitions and collision energies for this compound using a certified reference standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against concentration.
-
Quantify the analyte in samples using the established calibration curve.
Mandatory Visualizations
The following diagrams illustrate the cross-validation workflow and a comparison of the analytical methods.
References
- 1. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. benchchem.com [benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Rapid LC-MS/MS Method for the Quantification of Cannabidiol, Cannabidivarin, Δ9-Tetrahydrocannabivarin, and Cannabigerol in Mouse Peripheral Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. conflabs.com [conflabs.com]
- 14. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L. [mdpi.com]
Cannabigerol Diacetate vs. Cannabigerol: A Comparative Efficacy Analysis for Researchers
An objective comparison of Cannabigerol (CBG) and its acetylated derivative, Cannabigerol Diacetate (CBG-O-Acetate), is currently hampered by a significant lack of direct comparative experimental data on the diacetate form. Most available research focuses on cannabigerolic acid (CBGA), the natural precursor to CBG. This guide, therefore, provides a comprehensive comparison between CBG and CBGA, supplemented with a discussion on the potential implications of acetylation on cannabinoid efficacy based on existing knowledge of similar compounds.
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that has garnered considerable interest for its therapeutic potential.[1] Its precursor in the Cannabis sativa plant is cannabigerolic acid (CBGA).[2] Through decarboxylation, typically using heat, CBGA is converted to the active compound, CBG.[2] The synthetic derivative, this compound (also referred to as CBG-O-Acetate), is created through the acetylation of CBG.[3] This chemical modification is suggested to enhance stability and bioavailability, potentially leading to amplified effects.[3] While definitive data is pending, the acetylation process is known to create prodrugs in other cannabinoids, such as THC-O-acetate, which is reported to be more potent than its parent compound, THC.[4]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for CBG and CBGA, focusing on receptor binding affinity and anti-inflammatory effects. It is crucial to note that this data compares CBG to its acidic precursor, CBGA, not the diacetate derivative.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Source |
| CBG | CB1 | Radioligand Binding ([3H]-CP-55940) | 440 | [5] |
| CB2 | Radioligand Binding ([3H]-CP-55940) | 337 | [5] | |
| CB2 | HTRF Assay (in living cells) | 152 | [5] | |
| CBGA | CB1 | Information not readily available | - | |
| CB2 | Information not readily available | - |
Table 2: Anti-inflammatory Activity
| Compound | Target | Assay | Concentration | % Inhibition | Source |
| CBG | COX-1 | Enzyme Activity Assay | 2.5 x 10⁻⁵ M | >30% | [2] |
| COX-2 | Enzyme Activity Assay | 2.5 x 10⁻⁵ M | >30% | [2] | |
| CBGA | COX-1 | Enzyme Activity Assay | 6.25 x 10⁻⁵ M | >30% | [2] |
| COX-2 | Enzyme Activity Assay | 6.25 x 10⁻⁵ M | >30% | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols used in key studies cited in this guide.
Receptor Binding Assays
Objective: To determine the binding affinity of a ligand (e.g., CBG) to its receptor (e.g., CB1 and CB2).
Protocol Summary (Radioligand Competition Assay):
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO cells) are isolated.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-CP-55940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (CBG).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[5][6]
Protocol Summary (Homogeneous Time-Resolved Fluorescence (HTRF) Assay):
-
Cell Culture: HEK-293T cells are transiently transfected to express SNAP-tagged human CB2 receptors.
-
Labeling: The SNAP-tag is covalently labeled with a terbium (Tb) cryptate (donor fluorophore).
-
Competition: The labeled cells are incubated with a fluorescently labeled CB2 receptor ligand (acceptor fluorophore) in the presence of increasing concentrations of the unlabeled competitor (CBG).
-
Detection: When the fluorescent ligand binds to the receptor, FRET occurs between the donor and acceptor fluorophores. The HTRF signal is measured using a plate reader.
-
Data Analysis: The decrease in the HTRF signal with increasing concentrations of the competitor is used to determine the IC50 and subsequently the Ki value.[5][6]
In Vitro Neuroprotection Assay
Objective: To assess the ability of a compound to protect neuronal cells from a toxic insult.
Protocol Summary (MTT Assay):
-
Cell Culture: Neural cell cultures (e.g., primary cortical neurons) are plated in multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (CBG or CBGA) for a specified period.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., hydrogen peroxide or rotenone) is added to the cell cultures to induce cell death.
-
MTT Incubation: After the neurotoxicity induction period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble formazan (B1609692).
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Quantification: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of CBG and a general workflow for comparing the efficacy of cannabinoid compounds.
Caption: Known signaling pathways of Cannabigerol (CBG).
Caption: General experimental workflow for cannabinoid efficacy comparison.
Discussion and Future Directions
The available data indicates that both CBG and its precursor, CBGA, exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes.[2] CBG has also demonstrated neuroprotective effects in vitro.[7] The binding affinity of CBG to cannabinoid receptors, particularly CB2, is in the nanomolar to low micromolar range, suggesting it can modulate the endocannabinoid system.[5]
The acetylation of CBG to form this compound is a synthetic modification that has the potential to alter its pharmacokinetic and pharmacodynamic properties.[3] In pharmacology, acetylation is often employed to create prodrugs, which are inactive compounds that are metabolized in the body to become active.[4] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4] For instance, the acetylation of THC to THC-O-acetate is reported to increase its potency.[4]
Therefore, it is plausible that this compound could exhibit enhanced bioavailability and potency compared to CBG. However, without direct experimental evidence, this remains speculative. Future research should prioritize head-to-head comparative studies of CBG and its diacetate derivative to elucidate their relative efficacy. Such studies should include comprehensive pharmacokinetic profiling and a battery of in vitro and in vivo assays to assess their therapeutic potential across various disease models. A thorough understanding of the structure-activity relationship of acetylated cannabinoids is crucial for the development of novel and more effective therapeutic agents.
References
- 1. Cannabigerol - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmabinoid.eu [pharmabinoid.eu]
- 4. Breaking Down Cannabis Acetylation for Cannabinoid Synthetics - Cannabis Tech [cannabistech.com]
- 5. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comparative In Vitro Study of the Neuroprotective Effect Induced by Cannabidiol, Cannabigerol, and Their Respective Acid Forms: Relevance of the 5-HT1A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cannabigerol Diacetate: A Comparative Guide to its In Vitro and In Vivo Activity Correlation
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerol (B157186) (CBG), a non-psychoactive phytocannabinoid, is the biosynthetic precursor to many other cannabinoids found in Cannabis sativa.[1] Its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-proliferative effects, have garnered significant scientific interest.[2][3] Cannabigerol diacetate (CBGA-d), also known as CBG-O-acetate, is a synthetic derivative of CBG.[4] Acetylation is a chemical modification intended to enhance the stability and bioavailability of the parent compound.[4] This guide provides a comprehensive comparison of the available in vitro and in vivo data for CBG and discusses the current understanding of CBGA-d, highlighting the significant gap in experimental evidence for the latter.
This compound (CBGA-d): Current Status and Putative Advantages
Currently, there is a notable absence of peer-reviewed scientific literature detailing the in vitro and in vivo activities of this compound. The available information is primarily from commercial suppliers who claim that acetylation of CBG leads to:
-
Enhanced Stability: The diacetate form is suggested to be more resistant to degradation from environmental factors, potentially leading to a longer shelf life.[4]
-
Improved Bioavailability: It is proposed that CBGA-d may be absorbed and utilized more efficiently by the body compared to CBG.[4]
-
Increased Potency: The acetylation may lead to more effective interaction with cannabinoid receptors.[4]
It is crucial for the scientific community to note that these claims are not yet substantiated by published experimental data. Therefore, a direct comparison of the in vitro and in vivo correlation for CBGA-d is not possible at this time. The following sections will focus on the well-documented activities of the parent compound, Cannabigerol, to provide a foundational understanding for researchers interested in its derivatives.
Cannabigerol (CBG): In Vitro Activity Profile
The in vitro activity of CBG has been characterized across various assays, revealing a multi-target pharmacological profile.
Receptor Binding and Activity
CBG interacts with several receptor systems, often with moderate to low affinity.
| Receptor/Target | Assay Type | Species | System | Activity | Value (Kᵢ, EC₅₀, IC₅₀) | Reference(s) |
| CB₁ Receptor | Radioligand Binding | Human | CHO Cells | Partial Agonist/Antagonist | Kᵢ: 380–2,600 nM | [5] |
| CB₂ Receptor | Radioligand Binding | Human | CHO Cells | Partial Agonist | Kᵢ: 153–3,460 nM | [5] |
| α₂-Adrenergic Receptor | Functional Assay | - | - | Agonist | EC₅₀: 0.2 nM | [3] |
| 5-HT₁A Receptor | Radioligand Binding | - | - | Antagonist | - | [3] |
| TRPA1 | Functional Assay | - | - | Agonist | EC₅₀: 700 nM | [3] |
| TRPV1 | Functional Assay | - | - | Agonist | EC₅₀: 1.3 µM | [3] |
| TRPV2 | Functional Assay | - | - | Agonist | EC₅₀: 1.7 µM | [3] |
| TRPM8 | Functional Assay | - | - | Antagonist | IC₅₀: 160 nM | [3] |
Anti-inflammatory and Antioxidant Activity
CBG has demonstrated notable anti-inflammatory and antioxidant properties in various cell-based assays.
| Assay | Cell Type | Inducer | Measured Endpoint | Activity | IC₅₀/Effect | Reference(s) |
| Cytokine Release | Human Dermal Fibroblasts (HDFs) | UVA | IL-6 | Inhibition | IC₅₀ = 0.3 µM | [6] |
| Cytokine Release | Normal Human Epidermal Keratinocytes (NHEKs) | UVB | TNFα | Inhibition | IC₅₀ = 14.7 nM | [6] |
| Cytokine Release | Normal Human Epidermal Keratinocytes (NHEKs) | TPA or C. acnes | IL-8, IL-1β | Inhibition | Significant inhibition | [7] |
| Reactive Oxygen Species (ROS) Production | Human Dermal Fibroblasts (HDFs) | H₂O₂ | ROS Levels | Reduction | More potent than Vitamin C | [6] |
| COX-1 and COX-2 Inhibition | Enzyme Assay | - | Enzyme Activity | Inhibition | >30% inhibition at 25 µM | [3] |
| Cytotoxicity | HaCaT Keratinocytes | - | Cell Viability | Cytotoxic at high concentrations | Cytotoxic at ≥ 5 µM | [8] |
Neuroprotective and Anti-proliferative Activity
| Assay | Cell Type | Insult/Condition | Measured Endpoint | Activity | IC₅₀/Effect | Reference(s) |
| Neuroprotection | Neural Cell Cultures | Rotenone | Cell Viability | Protection | Effective neuroprotection | [9] |
| Anti-proliferative | Human Oral Epithelioid Carcinoma | - | Cell Growth | Inhibition | IC₅₀ = 31 µM (MTT assay) | [3] |
| Anti-proliferative | Skin Melanoma Cells | - | Cell Growth | Inhibition | IC₅₀ = 31.30 µM | [3] |
Cannabigerol (CBG): In Vivo Activity Profile
In vivo studies have corroborated many of the findings from in vitro experiments, demonstrating the therapeutic potential of CBG in animal models.
Pharmacokinetics
The pharmacokinetic profile of CBG has been investigated in several animal models, indicating rapid absorption and metabolism.
| Species | Route of Administration | Tₘₐₓ | Half-life (t₁/₂) | Bioavailability | Key Findings | Reference(s) |
| Mice | Intraperitoneal (i.p.) | 30 min (plasma), 120 min (brain) | - | - | Higher plasma and brain concentrations compared to oral administration. | [3] |
| Mice | Oral (p.o.) | - | 2-6 hours | - | Rapid absorption. | [3] |
| Horses | Intravenous (IV) | - | ~29 hours | - | High volume of distribution and systemic clearance. | [10][11] |
| Horses | Oral | - | - | ~28% | Extensive presystemic metabolism. | [10][11] |
| Rats | Oral | - | - | - | Well-tolerated at doses up to 240 mg/kg. | [[“]] |
Anti-inflammatory and Analgesic Effects
| Animal Model | Condition | Dosing Regimen | Key Outcomes | Reference(s) |
| Mice | Atopic Dermatitis (DNCB-induced) | - | Improved dermatitis severity, reduced epidermal thickness, and decreased inflammatory cytokines (Tslp, Il1b, Il4, Il6, Il13, Il17, Il18, Il22, and Il33). | [8][13] |
| Mice | Cisplatin-Induced Neuropathic Pain | Daily i.p. injections for 7 and 14 days | Significantly reduced mechanical hypersensitivity without inducing tolerance. | [14] |
Experimental Protocols
In Vitro Cytokine Release Assay (UVA-induced IL-6 in HDFs)
-
Cell Culture: Human Dermal Fibroblasts (HDFs) are cultured in appropriate media until confluent.
-
Treatment: Cells are pre-treated with varying concentrations of CBG for a specified period.
-
Induction: Cells are exposed to a controlled dose of UVA radiation to induce an inflammatory response.
-
Incubation: Cells are incubated for 24 hours post-irradiation.
-
Quantification: The supernatant is collected, and the concentration of Interleukin-6 (IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: IC₅₀ values are calculated from the dose-response curve.[6]
In Vivo Atopic Dermatitis Model (DNCB-induced in Mice)
-
Sensitization: BALB/c mice are sensitized by the topical application of 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) on the abdomen.
-
Challenge: After a sensitization period, DNCB is repeatedly applied to the dorsal skin to induce atopic dermatitis-like lesions.
-
Treatment: Mice are treated with CBG (e.g., topically or systemically) over a defined period.
-
Assessment: Clinical severity scores, epidermal thickness (histological analysis), and mast cell infiltration are evaluated.
-
Molecular Analysis: Skin tissue is collected for qRT-PCR analysis to measure the mRNA expression of inflammatory cytokines.[8][13]
Signaling Pathways and Experimental Workflows
CBG Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of CBG are mediated, in part, through the inhibition of the JAK/STAT and NF-κB signaling pathways.
Caption: CBG inhibits the JAK/STAT and NF-κB pathways, reducing inflammatory cytokine expression.
Experimental Workflow for In Vitro Neuroprotection Assay
This workflow outlines the key steps in assessing the neuroprotective effects of CBG against a neurotoxin in cell culture.
Caption: Workflow for evaluating the neuroprotective potential of CBG in vitro.
Correlation and Conclusion
The in vivo anti-inflammatory and analgesic effects of Cannabigerol observed in animal models correlate well with its in vitro activities, such as the inhibition of pro-inflammatory cytokine production and its interaction with various receptors involved in pain and inflammation signaling. For instance, the reduction of inflammatory markers in a mouse model of atopic dermatitis aligns with the in vitro findings of decreased cytokine release in skin cells.[6][8][13]
This guide serves to summarize the robust body of evidence for the parent compound, CBG, and to highlight the significant research gap that exists for its diacetate derivative. Future research should focus on characterizing the in vitro and in vivo pharmacology and toxicology of CBGA-d to validate the claims of enhanced properties and to determine its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. The Origin and Biomedical Relevance of Cannabigerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmabinoid.eu [pharmabinoid.eu]
- 5. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 6. In Vitro and Clinical Evaluation of Cannabigerol (CBG) Produced via Yeast Biosynthesis: A Cannabinoid with a Broad Range of Anti-Inflammatory and Skin Health-Boosting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative In Vitro Study of the Neuroprotective Effect Induced by Cannabidiol, Cannabigerol, and Their Respective Acid Forms: Relevance of the 5-HT1A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolism, pharmacokinetics, and bioavailability of cannabigerol in horses following intravenous and oral administration with micellar and oil formulations [frontiersin.org]
- 11. Metabolism, pharmacokinetics, and bioavailability of cannabigerol in horses following intravenous and oral administration with micellar and oil formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Cannabigerolic Acid (CBGA) and its Acetylated Derivative on Cannabinoid Receptor Interactions
An Objective Guide for Researchers and Drug Development Professionals
In the expanding field of cannabinoid research, understanding the nuanced interactions between various compounds and the endocannabinoid system is paramount. This guide provides a comparative analysis of Cannabigerolic Acid (CBGA), the foundational precursor to many well-known cannabinoids, and its synthetic derivative, CBG-diacetate. While empirical data on CBG-diacetate is still emerging, this document synthesizes the available information and draws comparisons based on the well-documented pharmacology of CBGA and its decarboxylated form, Cannabigerol (CBG), from which CBG-diacetate is derived.
Cannabigerolic acid (CBGA) is a non-psychoactive cannabinoid that serves as the primary molecular precursor for other major cannabinoids in the Cannabis sativa plant.[1][2][3] Through enzymatic action, CBGA is converted into compounds like THCA and CBDA, and through decarboxylation (typically by heat), it becomes Cannabigerol (CBG).[2][3][4] CBG-diacetate (also known as CBG-O) is a synthetic, acetylated form of CBG.[5] This modification is intended to enhance the compound's stability and bioavailability, which may, in turn, amplify its interaction with the endocannabinoid system's CB1 and CB2 receptors.[5] However, there is a notable lack of peer-reviewed, quantitative experimental data detailing the binding affinities and functional activities of CBG-diacetate specifically.
Therefore, this guide will focus on the established data for CBGA and its direct, non-acetylated derivative, CBG, to provide a foundational comparison.
Comparative Quantitative Data: CBGA vs. CBG
The following table summarizes the available quantitative data on the binding affinity of CBGA and CBG for the primary cannabinoid receptors, CB1 and CB2. It is important to note that CBGA generally shows weak affinity for these receptors, while CBG, though still considered a low-affinity ligand, has been more extensively characterized.
| Compound | Receptor | Assay Type | Radioligand | Cell Line | Binding Affinity (Kᵢ) | Reference |
| CBG | CB1 | Competition Binding | [³H]-CP-55940 | Mouse Brain Membranes | 381 nM | [6] |
| CB1 | Competition Binding | [³H]-CP-55940 | CHO Cells | Low µM | [6][7] | |
| CB1 | Competition Binding | [³H]-WIN-55,212-2 | CHO Cells | >30 µM | [6][7] | |
| CBG | CB2 | Competition Binding | [³H]-CP-55940 | CHO Cells | 2.6 µM | [6] |
| CB2 | Competition Binding | [³H]-WIN-55,212-2 | CHO Cells | 2.7 µM | [6][7] | |
| CB2 | Homogeneous TR-FRET | CM-157 (fluorescent ligand) | HEK-293T Cells | 152 nM | [6] | |
| CBGA | CB1 / CB2 | - | - | - | Does not bind strongly | [8] |
Note: Kᵢ is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The data presented above are derived from specific experimental methodologies. For researchers looking to replicate or build upon these findings, the following are detailed protocols for key assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., CBG) by measuring its ability to displace a known radioactive ligand from the target receptor.
Objective: To determine the Kᵢ of CBG at human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]-CP-55940 or [³H]-WIN-55,212-2.
-
Test Compound: Cannabigerol (CBG).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., 0.7 nM [³H]-CP-55940), and varying concentrations of the test compound (CBG).
-
Incubation: Add the cell membrane preparation (e.g., 20 µg protein) to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assay
This assay measures the functional effect of a ligand on the receptor by quantifying the inhibition of adenylyl cyclase, a key enzyme in the G-protein signaling cascade of CB1 and CB2 receptors.
Objective: To determine if CBG acts as an agonist or antagonist at CB1/CB2 receptors.
Materials:
-
HEK-293T cells expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compound: Cannabigerol (CBG).
-
cAMP detection kit (e.g., HTRF-based).
Procedure:
-
Cell Culture: Plate the HEK-293T cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound (CBG) for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of forskolin (e.g., 0.5 µM) to all wells to stimulate cAMP production.
-
Lysis and Detection: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: An agonist will inhibit the forskolin-induced cAMP production in a dose-dependent manner. An antagonist will have no effect on its own but will block the inhibitory effect of a known CB receptor agonist. The results are typically expressed as a percentage of the forskolin response, and EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated.
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the canonical signaling pathway for cannabinoid receptors.
Caption: Experimental workflow for comparing cannabinoid compounds.
Caption: Canonical Gᵢ/ₒ-coupled cannabinoid receptor signaling pathway.
Discussion and Conclusion
The available evidence indicates that CBG, the decarboxylated product of CBGA, is a low-affinity ligand at both CB1 and CB2 receptors.[6][9] It demonstrates activity as a partial agonist at the CB2 receptor.[3][6] In contrast, its acidic precursor, CBGA, appears to have a negligible affinity for these primary cannabinoid receptors, suggesting its biological effects may be mediated through other targets, such as peroxisome proliferator-activated receptors (PPARs).[1][8]
For CBG-diacetate, the acetylated derivative of CBG, the central hypothesis is that its modified structure enhances bioavailability and stability.[5] This could theoretically lead to more potent or prolonged interactions with cannabinoid receptors compared to CBG. However, without direct experimental binding and functional data, this remains speculative.
Future Directions for Research:
-
Quantitative analysis of CBG-diacetate: Radioligand binding and functional assays are critically needed to determine the Kᵢ and EC₅₀/IC₅₀ values of CBG-diacetate at CB1 and CB2 receptors.
-
Pharmacokinetic studies: Comparative pharmacokinetic profiling of CBG and CBG-diacetate in animal models would validate the claims of enhanced bioavailability.
-
Off-target screening: A comprehensive screening of CBGA and CBG-diacetate against a broader panel of receptors (e.g., TRP channels, 5-HT receptors) is necessary to fully elucidate their pharmacological profiles.
References
- 1. newphaseblends.com [newphaseblends.com]
- 2. youtube.com [youtube.com]
- 3. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmabinoid.eu [pharmabinoid.eu]
- 6. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 8. cannabisDataHub [cannabisdatahub.com]
- 9. Cannabigerol - Wikipedia [en.wikipedia.org]
Unveiling the Interaction of Cannabigerol with TRP Channels: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cannabinoids and transient receptor potential (TRP) channels is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of Cannabigerol's (CBG) interaction with various TRP channels, supported by experimental data and detailed methodologies.
Cannabigerol (B157186) (CBG), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, has garnered significant scientific interest for its potential therapeutic applications.[1][2] Emerging research indicates that CBG's pharmacological effects may be mediated, in part, through its interaction with several members of the TRP channel family, which are implicated in a variety of physiological and pathological processes, including pain sensation, inflammation, and temperature sensing.[3][4][5][6]
Comparative Efficacy of Cannabigerol at TRP Channels
Experimental data from various studies have demonstrated that CBG can act as a modulator of several TRP channels, exhibiting both agonistic and antagonistic activities. The following table summarizes the quantitative data on the interaction of CBG with TRPV1, TRPV2, TRPA1, and TRPM8 channels.
| TRP Channel | Interaction | Potency (EC50/IC50) | Reference |
| TRPV1 | Agonist | 1.3 µM (EC50) | [1][7] |
| TRPV2 | Agonist | 1.7 µM (EC50) | [1][7] |
| TRPA1 | Agonist/Desensitizer | 700 nM (EC50) | [1][7] |
| TRPM8 | Antagonist | 160 nM (IC50) | [1][7] |
Experimental Methodologies
The validation of CBG's interaction with TRP channels predominantly relies on in vitro cellular assays. A common experimental workflow involves the use of human embryonic kidney 293 (HEK293) cells engineered to express the specific TRP channel of interest.
Calcium Imaging Assay
A primary method to assess TRP channel activation or inhibition is through calcium imaging. This technique measures changes in intracellular calcium concentration ([Ca2+]i) upon channel modulation.
Experimental Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in an appropriate medium and transiently transfected with a plasmid encoding the human TRP channel of interest (e.g., hTRPV1, hTRPV2, hTRPA1, or hTRPM8).
-
Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Baseline Measurement: The baseline fluorescence intensity, corresponding to the resting intracellular calcium level, is recorded.
-
Compound Application: A solution containing Cannabigerol (CBG) at various concentrations is applied to the cells.
-
Fluorescence Measurement: Changes in fluorescence intensity are continuously monitored using a fluorescence plate reader or microscope. An increase in fluorescence indicates an influx of calcium, signifying channel activation. For antagonism studies, cells are pre-incubated with CBG before the application of a known TRP channel agonist.
-
Data Analysis: The change in fluorescence is used to calculate the response over baseline. Dose-response curves are then generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Experimental workflow for calcium imaging assay.
Signaling Pathways
The activation of TRPV1, TRPV2, and TRPA1 channels by CBG leads to an influx of cations, primarily calcium, into the cell. This increase in intracellular calcium can trigger various downstream signaling cascades, contributing to the physiological effects of CBG. Conversely, as an antagonist of TRPM8, CBG blocks the influx of cations that would normally be induced by TRPM8 agonists like menthol (B31143) or icilin.
CBG's modulatory effects on TRP channels.
References
- 1. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 2. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cannabinoid Ligands Targeting TRP Channels [frontiersin.org]
- 4. Cannabinoid Ligands Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-psychotropic phytocannabinoid interactions with voltage-gated sodium channels: An update on cannabidiol and cannabigerol [frontiersin.org]
- 6. Non-psychotropic phytocannabinoid interactions with voltage-gated sodium channels: An update on cannabidiol and cannabigerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Cannabigerol Diacetate: Reproducibility and Robustness of Key Protocols
For researchers and professionals in drug development, the synthesis of cannabinoid derivatives is a topic of significant interest. Cannabigerol (B157186) diacetate (CBG-diacetate), an acetylated form of the non-psychoactive phytocannabinoid Cannabigerol (CBG), offers altered properties that may be advantageous for pharmaceutical applications. The reproducibility and robustness of its synthesis are paramount for consistent research outcomes and scalable production.
This guide provides a comparative analysis of common protocols for the synthesis of CBG, the direct precursor to CBG-diacetate, followed by a standardized, high-efficiency protocol for the subsequent acetylation step. Direct comparative data on CBG-diacetate synthesis is scarce in peer-reviewed literature; therefore, this guide focuses on the critical, variable precursor synthesis and a robust, general method for acetylation.
Comparison of Cannabigerol (CBG) Synthesis Protocols
The most prevalent methods for synthesizing CBG involve the acid-catalyzed alkylation of olivetol (B132274) with geraniol (B1671447). Variations in the choice of acid catalyst, solvent, and reaction conditions significantly impact yield, purity, and scalability. Below is a comparison of two prominent methods.
| Parameter | Protocol 1: Lewis/Brønsted Acid-Catalyzed Alkylation | Protocol 2: Alumina-Promoted Allylation |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Boron trifluoride etherate (BF₃·OEt₂) | Acidic Alumina (Al₂O₃) |
| Primary Reactants | Olivetol, Geraniol | Olivetol, Geraniol |
| Typical Solvent | Dichloromethane (DCM), Toluene, or solvent-free | Hexanes, Dichloroethane |
| Reaction Temperature | 15°C to Room Temperature (BF₃·OEt₂) or 75°C (p-TsOH) | Reflux (approx. 74°C in Hexanes) |
| Reaction Time | 45 minutes to 7 days | 8 to 24 hours |
| Reported Yield | 20-44%[1][2] | ~62%[3] |
| Reported Purity | Requires extensive purification (distillation, chromatography) to achieve >98%[1][4][5] | High; though polyalkylated side products can form[3] |
| Key Advantages | Well-established, versatile with different acids and solvents. | Milder conditions, potentially higher yield, operationally simple. |
| Key Disadvantages | Often produces significant regioisomeric and polyalkylated byproducts, complicating purification and lowering effective yield.[1][3] | Longer reaction times, potential for side products still exists. |
Experimental Workflow and Signaling Pathways
The synthesis of Cannabigerol diacetate from olivetol and geraniol is a two-stage process. The first stage is the synthesis of Cannabigerol (CBG), and the second is the di-acetylation of CBG.
References
- 1. WO2020249184A1 - Synthesis and purification of cannabigerol and its application - Google Patents [patents.google.com]
- 2. Efficient Synthesis for Altering Side Chain Length on Cannabinoid Molecules and Their Effects in Chemotherapy and Chemotherapeutic Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2020077153A1 - Synthesis of cannabigerol - Google Patents [patents.google.com]
- 5. US11040932B2 - Synthesis of cannabigerol - Google Patents [patents.google.com]
A Comparative Analysis of Cannabigerol (CBG) and Tetrahydrocannabinol (THC) on Neuronal Firing Rates
A Note on CBG-Diacetate: Direct experimental data comparing CBG-diacetate (CBG-d) and THC on neuronal firing rates is not currently available in the reviewed scientific literature. This guide will therefore provide a comprehensive comparison of cannabigerol (B157186) (CBG), the parent compound of CBG-diacetate, and THC. The findings on CBG are expected to provide foundational insights relevant to the potential effects of its diacetate ester.
Executive Summary
This guide offers a side-by-side comparison of the effects of Cannabigerol (CBG) and Δ⁹-Tetrahydrocannabinol (THC) on neuronal firing rates. While both are cannabinoids derived from the Cannabis sativa plant, their mechanisms of action and subsequent effects on neuronal activity differ significantly. THC is well-documented to suppress neuronal firing, an effect largely mediated by its interaction with CB1 receptors.[1][2] In contrast, CBG's influence on neuronal excitability appears more complex, with evidence suggesting it can attenuate neuronal excitability through mechanisms distinct from THC, such as the inhibition of sodium channels.[3] This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of the current understanding of how these two cannabinoids modulate neuronal activity, supported by available experimental data and methodologies.
Data Presentation: Quantitative Effects on Neuronal Firing
| Compound | Dosage/Concentration | Model System | Effect on Neuronal Firing Rate | Key Findings & Citations |
| Δ⁹-THC | 1 mg/kg | In vivo (Rat Hippocampus) | No significant reduction in average firing rates. | At this lower dose, THC primarily disrupted the temporal coordination of hippocampal principal cells.[1] |
| 3 mg/kg | In vivo (Rat Hippocampus) | Significant reduction in average firing frequency. | This effect was reversible with the CB1 antagonist AM-281, implicating CB1 receptor mediation.[1] | |
| Not specified | In vitro (Cultured Hippocampal Neurons) | Significant decrease in spontaneous firing discharge. | This effect was observed when THC was applied alone or in combination with CBD.[2] | |
| CBG | 10 µM | In vitro (CNS Neurons) | Blocks voltage-gated sodium (Nav) currents. | This action contributes to a reduction in neuronal excitability.[3] |
| ~2-20 µM | In vitro (HEK cells & DRG neurons) | State-dependent Nav channel inhibitor. | Attenuates dorsal root ganglion (DRG) excitability, suggesting a mechanism for analgesia.[3] | |
| 30 µM | In vitro (DRN 5-HT neurons) | No significant effect on the basal firing rate. | CBG did, however, antagonize the inhibitory effect of 5-HT on these neurons.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the cited studies.
In Vivo Electrophysiology in Anesthetized Rats (for THC)
-
Subjects: Adult, Long-Evans rats.
-
Surgery: Surgical implantation of multi-electrode arrays into the CA1 and CA3 subfields of the hippocampus.
-
Anesthesia: Urethane anesthesia was used during recordings.
-
Data Acquisition: Spontaneous neuronal activity (action potentials) of principal cells was recorded. Neurons discharging at 0.25-6 Hz were isolated and 'tracked' throughout the experiment.
-
Drug Administration: Tween-80 (vehicle), Δ⁹-THC (1 or 3 mg/kg), or other cannabinoids were administered systemically (intraperitoneally). The CB1 receptor antagonist AM-281 was also used to test for receptor-mediated effects.
-
Analysis: The average firing frequency of individual neurons was calculated before and after drug administration. Statistical tests (e.g., t-tests) were used to determine the significance of any changes.[1]
In Vitro Patch-Clamp Electrophysiology (for CBG)
-
Cell Lines: Stably transfected HEK cells expressing specific sodium channel subtypes (e.g., Nav1.7) and primary dorsal root ganglion (DRG) neurons.
-
Recording Technique: Whole-cell patch-clamp recordings were used to measure voltage-gated sodium currents.
-
Drug Application: Cannabigerol (CBG) was applied at various concentrations to determine its effects on the channels.
-
Experimental Parameters: The experiments assessed state-dependent inhibition, measuring the effects of CBG on channels in resting and inactivated states. Parameters like the half-voltage of inactivation and recovery from inactivation were measured.
-
Modeling: Computational modeling was used to predict how the observed effects of CBG on sodium channels would translate to changes in neuronal excitability.[3]
In Vitro Multi-Electrode Array (MEA) Recordings
-
Cell Culture: Primary cultures of mouse Dorsal Root Ganglion (DRG) neurons or cultured hippocampal neurons.
-
Recording Technique: Neurons are cultured on MEA plates, which contain a grid of electrodes that can detect extracellular action potentials from multiple neurons simultaneously. This allows for the assessment of spontaneous firing rates and network activity.
-
Drug Administration: Cannabinoids (THC, CBG, etc.) are added to the culture medium at known concentrations.
-
Data Analysis: The spontaneous firing rate and burst generation of the neuronal cultures are monitored over time, before and after the application of the compounds.[2][3]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: A generalized workflow for comparing the effects of cannabinoids on neuronal firing rates.
Signaling Pathways
Caption: Simplified signaling pathways of THC and CBG relevant to neuronal activity.
Discussion of Mechanisms
THC's Primary Mechanism: The primary psychoactive effects of THC, including its impact on neuronal firing, are mediated through its action as a partial agonist at the CB1 receptor.[1][5] CB1 receptors are highly expressed in the central nervous system, particularly in the hippocampus, neocortex, and cerebellum.[6] Activation of these presynaptic receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), the closing of voltage-gated calcium channels, and the opening of potassium channels.[7] This cascade of events collectively reduces the release of neurotransmitters like glutamate (B1630785) and GABA, leading to a general suppression of neuronal activity and firing rates.[6]
CBG's Multifaceted Mechanisms: CBG's interaction with the endocannabinoid system is more nuanced and less potent at CB1 receptors compared to THC.[8][9] Its effects on neuronal excitability are thought to be mediated through a variety of other targets. A key mechanism identified is the direct inhibition of voltage-gated sodium (Nav) channels.[3] By blocking these channels, CBG can reduce the propagation of action potentials, thereby attenuating neuronal excitability. This mechanism is distinct from the CB1-mediated effects of THC.
Furthermore, CBG has been shown to act as a potent α2-adrenoceptor agonist and a 5-HT1A receptor antagonist.[4][8] These interactions can also modulate neuronal firing rates in specific brain regions, such as the locus coeruleus and dorsal raphe nucleus. Unlike THC, CBG is non-psychoactive and has shown neuroprotective properties, potentially by reducing neuroinflammation and oxidative stress.[8][10][11] Transcriptomic analyses suggest that CBG can influence genes involved in glutamate, GABA, and dopamine (B1211576) signaling, in some cases similarly to Cannabidiol (CBD).[12]
Conclusion
The comparison between CBG and THC reveals two cannabinoids with distinct profiles in modulating neuronal firing rates. THC acts primarily as a suppressor of neuronal activity through its potent agonism at CB1 receptors. This action underlies its psychoactive effects and its impact on cognitive processes. CBG, on the other hand, appears to reduce neuronal excitability through mechanisms largely independent of CB1 activation, including the blockade of sodium channels and interactions with other receptor systems. These differing mechanisms suggest that while both compounds can decrease neuronal activity, their potential therapeutic applications and side-effect profiles are likely to be substantially different. Further research, particularly direct comparative studies on neuronal firing and investigations into CBG-diacetate, is warranted to fully elucidate their neuropharmacological properties for the development of novel therapeutics.
References
- 1. Cannabinoids alter spontaneous firing, bursting and cell synchrony of hippocampal principal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THC, CBD and minor cannabinoid CBDV differently modulate hippocampal neurons firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of sodium conductance by cannabigerol contributes to a reduction of dorsal root ganglion neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. THC and CBD: Similarities and differences between siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. leafly.com [leafly.com]
- 11. Is CBG Psychoactive - CBG Effects on Human Brain | Procana [procana.com]
- 12. mdpi.com [mdpi.com]
Differential Effects of Cannabigerol (CBG) in Various Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Cannabigerol (CBG), a non-psychoactive cannabinoid, across various cancer cell lines. Due to a lack of extensive research on Cannabigerol diacetate (CBG-diacetate), this document focuses on the well-documented effects of its parent compound, CBG. The data presented herein is compiled from recent preclinical studies and aims to provide an objective overview of CBG's therapeutic potential, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of CBG on different cancer cell lines, providing a basis for comparing its potency and mechanism of action.
Table 1: IC50 Values of CBG in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colorectal Cancer | SW480 | 34.89 | [1][2] |
| Colorectal Cancer | LoVo | 23.51 | [1][2] |
| Glioblastoma | U87, U373, T98 | Not specified, but cytotoxic effects observed | [3] |
| Glioblastoma Stem Cells | GSCs | 59 ± 15 | [3] |
| Cholangiocarcinoma | HuCC-T1, Mz-ChA-1 | Effective at inhibiting proliferation, more active at lower doses than CBD | [4] |
Table 2: Apoptotic Effects of CBG
| Cancer Type | Cell Line | Treatment | Apoptotic Cell Increase | Key Apoptotic Markers | Reference |
| Colorectal Cancer | SW480 | 30 µM CBG for 24h | 4.8% to 31.7% | Cleaved PARP-1, Cleaved Caspase-9, p53, Caspase-3 | [1][2] |
| Colorectal Cancer | LoVo | 30 µM CBG for 24h | 7.7% to 33.9% | Cleaved PARP-1, Cleaved Caspase-9, p53, Caspase-3 | [1][2] |
| Glioblastoma | U87, U373, T98 | CBG alone and in combination with CBD | Induced caspase-dependent apoptosis | Not specified | [3] |
| Cholangiocarcinoma | HuCC-T1, Mz-ChA-1 | CBG treatment | Upregulation of cleaved caspase-3 | Cleaved Caspase-3 | [4][5] |
Table 3: Cell Cycle Effects of CBG
| Cancer Type | Cell Line | Treatment | Effect on Cell Cycle | Reference |
| Colorectal Cancer | SW480 | CBG | G1 arrest, increased sub-G1 population | [1][2] |
| Colorectal Cancer | LoVo | CBG | G1 arrest, increased sub-G1 population | [1][2] |
| Glioblastoma | U87 | 25 µM CBG for 48h | 20.6% increase in G1 phase population | [3] |
| Glioblastoma | U373 | 25 µM CBG for 48h | 15.7% increase in G1 phase population | [3] |
| Glioblastoma | T98 | 25 µM CBG for 48h | 14.5% increase in G1 phase population | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the studies on CBG's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., SW480, LoVo) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of CBG (e.g., 0-40 µM) for a specified duration (e.g., 96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is then calculated.[1]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cancer cells are treated with a specific concentration of CBG (e.g., 30 µM) for a set time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with CBG and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[1][2]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protein Extraction: Following treatment with CBG, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., cleaved PARP-1, cleaved caspase-9, p53, caspase-3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target proteins.[1][2]
Signaling Pathways and Experimental Workflow
Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams were created using the Graphviz DOT language.
Caption: CBG-induced pro-apoptotic signaling pathway in colorectal cancer cells.
Caption: A generalized experimental workflow for evaluating the anti-cancer properties of CBG.
References
- 1. Cannabigerol Treatment Shows Antiproliferative Activity and Causes Apoptosis of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabigerol Treatment Shows Antiproliferative Activity and Causes Apoptosis of Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabigerol Is a Potential Therapeutic Agent in a Novel Combined Therapy for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. realmofcaring.org [realmofcaring.org]
Safety Operating Guide
Navigating the Disposal of Cannabigerol Diacetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of novel compounds like Cannabigerol diacetate is a critical component of laboratory operations. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to protecting both personnel and the environment.
Core Principles of Chemical Waste Disposal
The foundational steps for disposing of any laboratory chemical, including this compound, involve a systematic approach to waste management to ensure safety and regulatory compliance.[1][2] This process includes identifying and classifying the waste, proper segregation, clear labeling, safe storage, and utilizing a licensed waste disposal service.[1]
**Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification:
-
Hazard Determination: The first step is to classify the waste.[1] Based on data for related compounds like CBG, this compound may be irritating to the mucous membranes, and upper respiratory tract and may be harmful if inhaled, ingested, or absorbed through the skin.[3] It should be handled as a hazardous chemical.
-
Regulatory Considerations: In many jurisdictions, cannabis-related waste must be rendered "unusable and unrecognizable" before disposal.[4][5] This often entails mixing the substance with other waste materials to deter diversion or accidental exposure.
2. Personal Protective Equipment (PPE):
Before handling the waste, ensure appropriate PPE is worn, including:
3. Rendering the Waste Unusable:
For pure this compound or concentrated solutions, it is best practice to render it unusable. This can be achieved by:
-
For Solids: Mix the this compound powder with a bulky, inert material such as sand or cat litter.
-
For Liquids/Solutions: Absorb the liquid onto an inert material like vermiculite (B1170534) or cat litter.[5][7]
The goal is to create a mixture that is at least 50% non-cannabinoid waste by volume.[8]
4. Packaging and Labeling:
-
Container Selection: Use a container that is compatible with the waste. For solids, a sealed bag or a screw-top plastic container is suitable. For liquids mixed with an absorbent, a leak-proof container is essential.[9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[9] The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation[2]
-
Any known hazards (e.g., "Irritant")
-
5. Segregation and Storage:
-
Store the labeled hazardous waste container in a designated, secure area away from incompatible materials.[9]
-
Ensure the storage area is well-ventilated.
6. Disposal:
-
Professional Disposal Service: The final step is to arrange for pickup and disposal by a licensed hazardous waste disposal company.[1][2] Do not dispose of this compound down the drain or in the regular trash.[2]
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's and local regulations.[4]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. youtube.com [youtube.com]
- 3. canbipharm.com [canbipharm.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. fishersci.ca [fishersci.ca]
- 7. cbdmd.com [cbdmd.com]
- 8. idfpr.illinois.gov [idfpr.illinois.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling Cannabigerol Diacetate
This document provides essential procedural guidance for the safe handling and disposal of Cannabigerol diacetate in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound was not directly accessible, the following recommendations are based on safety protocols for the closely related parent compound, Cannabigerol (CBG), and general best practices for handling chemical compounds in a research environment.
Disclaimer: The following information is for guidance purposes only and is based on data available for related compounds. It is crucial to obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound from your chemical supplier before any handling, storage, or disposal of the substance.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment of all laboratory procedures involving this compound is necessary to determine the specific PPE required. The following table summarizes the recommended baseline PPE for handling this compound.
| PPE Category | Item | Specifications and Standards |
| Eye/Face Protection | Safety Goggles or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. Should be tightly fitting with side-shields to protect against splashes. |
| Skin Protection | Laboratory Coat or Gown | A clean lab coat or disposable gown is necessary to protect clothing and skin from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Gloves | Nitrile gloves are recommended for handling the substance. Ensure proper glove removal technique is followed to avoid skin contact. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator should be used when engineering controls, such as a fume hood, are not available or are insufficient to control airborne levels. A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. |
Operational Plan: Handling Procedures
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area.
-
The use of a laboratory fume hood or other appropriate local exhaust ventilation is required to minimize exposure to vapors or aerosols.[1]
Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Avoid the formation and inhalation of dust or aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling the substance.
-
Keep the container tightly closed when not in use.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.
-
In Case of Eye Contact: Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
If Swallowed: Do NOT induce vomiting unless directed by medical personnel. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Get medical attention.[2]
Disposal Plan
General Guidelines:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Avoid release into the environment.
Contaminated Material Disposal:
-
Spills: In case of a spill, contain the material using inert absorbent material (e.g., sand, earth).[1] Collect the spilled material and place it in a suitable, sealed container for disposal.[3]
-
Contaminated PPE: Used or contaminated PPE, such as gloves and disposable gowns, should be placed in a designated, sealed waste container for proper disposal.
-
Empty Containers: Do not reuse empty containers. Dispose of them as hazardous waste in accordance with regulations.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
